molecular formula C10H10N2O B1497144 2-(1-Methyl-1H-imidazol-2-yl)phenol CAS No. 52755-94-9

2-(1-Methyl-1H-imidazol-2-yl)phenol

Cat. No.: B1497144
CAS No.: 52755-94-9
M. Wt: 174.2 g/mol
InChI Key: CLROAKSNPWGIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-imidazol-2-yl)phenol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methyl-1H-imidazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-1H-imidazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52755-94-9

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-12-7-6-11-10(12)8-4-2-3-5-9(8)13/h2-7,13H,1H3

InChI Key

CLROAKSNPWGIEW-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2=CC=CC=C2O

Canonical SMILES

CN1C=CN=C1C2=CC=CC=C2O

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 2-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(1-Methyl-1H-imidazol-2-yl)phenol , a significant bidentate ligand and fluorophore in coordination chemistry and photophysics.

A Core Ligand for ESIPT-Based Fluorescence and Coordination Chemistry[1][2]

Executive Summary

2-(1-Methyl-1H-imidazol-2-yl)phenol is a heterocyclic organic compound characterized by a phenol ring substituted at the ortho position with a 1-methylimidazole moiety.[1][2] It serves as a critical scaffold in two primary domains: bioinorganic modeling (as a mimic of the histidine-tyrosine cofactor in metalloenzymes) and photophysics (as an Excited-State Intramolecular Proton Transfer, or ESIPT, fluorophore).

Unlike its parent compound, 2-(1H-imidazol-2-yl)phenol (CAS 52755-90-5), the N-methylated derivative eliminates the imidazole N-H proton donor capability, locking the tautomeric equilibrium and forcing specific coordination modes with transition metals (Zn²⁺, Cu²⁺).[1][2] This structural rigidity makes it an invaluable probe for studying proton-coupled electron transfer (PCET) and designing selective fluorescent chemosensors.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 2-(1-Methyl-1H-imidazol-2-yl)phenol
CAS Number 52755-94-9
Synonyms 1-Methyl-2-(2-hydroxyphenyl)imidazole; o-(1-Methylimidazol-2-yl)phenol
SMILES Cn1ccnc1-c2ccccc2O
Appearance Pale yellow to light brown crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Acidity (pKa) Phenolic OH: ~10.0; Imidazolium conjugate acid: ~6.5
Melting Point 128–132 °C (Typical for this class)

Synthesis & Methodology

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol requires a strategy that avoids competitive O-methylation of the phenol.[1][2] While direct methylation of the parent imidazole is possible, it often yields mixtures. The most robust protocol involves a multicomponent condensation (modified Radziszewski reaction) or an oxidative cyclization pathway.

Protocol: Modified Radziszewski Condensation

This method constructs the imidazole ring directly from the aldehyde, ensuring the N-methyl group is positioned correctly without affecting the phenolic hydroxyl.[2]

Reagents:
  • Salicylaldehyde (1.0 eq) : The electrophilic scaffold.

  • Glyoxal (40% aq., 1.0 eq) : The dicarbonyl backbone.

  • Methylamine (33% EtOH, 1.0 eq) : Provides the N1 nitrogen.

  • Ammonium Acetate (2.0 eq) : Provides the N3 nitrogen.

  • Solvent : Methanol (MeOH).[3]

Step-by-Step Methodology:
  • Preparation : Dissolve Salicylaldehyde (10 mmol) in MeOH (20 mL) in a round-bottom flask.

  • Activation : Add Glyoxal solution (10 mmol) dropwise at 0 °C. Stir for 15 minutes to form the intermediate hemiacetal species.

  • Cyclization :

    • Add Methylamine solution (10 mmol) slowly. The solution may turn yellow (imine formation).

    • Add Ammonium Acetate (20 mmol) in one portion.

  • Reflux : Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM) for the disappearance of the aldehyde.

  • Workup :

    • Cool to room temperature.[4]

    • Remove solvent under reduced pressure.[4]

    • Redissolve the residue in DCM and wash with water (3x) to remove inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄.[4]

  • Purification : Recrystallize from Ethanol/Hexane or purify via column chromatography (Gradient: 0→5% MeOH in DCM).

Causality Check:

  • Why Ammonium Acetate? It acts as a buffered source of ammonia, preventing the pH from becoming too basic, which could promote polymerization of glyoxal.

  • Why 0 °C addition? Controls the exotherm of imine formation and minimizes side reactions (aldol condensation of the aldehyde).

Mechanism of Action: Photophysics & Coordination

A. ESIPT Mechanism (Fluorescence)

The compound exhibits Excited-State Intramolecular Proton Transfer (ESIPT) . In the ground state (Enol form), an intramolecular hydrogen bond exists between the phenolic proton and the imidazole imine nitrogen (N3). Upon photoexcitation, the acidity of the phenol increases, and the basicity of the nitrogen increases, driving a rapid proton transfer to form the excited Keto tautomer. Relaxation from this Keto* state results in a large Stokes shift emission.

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State (H-Bonded) Enol_S1 Enol* (S1) Excited State (High Acidity) Enol_S0->Enol_S1 hv (Abs) Excitation Keto_S1 Keto* (S1) Proton Transferred (Tautomer) Enol_S1->Keto_S1 ESIPT (Fast H+ Transfer) Keto_S0 Keto (S0) Ground State (Unstable) Keto_S1->Keto_S0 hv' (Em) Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Reverse H+ Transfer

Figure 1: The four-level photocycle of ESIPT in 2-(1-Methylimidazol-2-yl)phenol.[1][2] The large Stokes shift arises from the structural relaxation in the Keto form.

B. Coordination Chemistry (Chelation)

As a ligand, the N-methyl group forces the imidazole to act strictly as a neutral donor (via N3) or, upon deprotonation of the phenol, as a monoanionic N,O-chelator. This is distinct from the parent (NH) imidazole, which can bridge metals as an imidazolate anion.

  • Binding Mode: Bidentate (

    
    ).
    
  • Selectivity: High affinity for Zn(II) and Cu(II).

  • Effect: Chelation typically inhibits ESIPT (by displacing the proton), causing a "turn-on" or "blue-shift" in fluorescence, making it an excellent sensor.[2]

Applications in Research & Development

Fluorescent Metal Sensors

The compound is a precursor for "turn-on" fluorescent sensors.[1][2]

  • Mechanism: Free ligand is weakly fluorescent (or emits in the red due to ESIPT). Binding to Zn²⁺ blocks ESIPT, restoring the radiative decay of the Enol form (blue/green emission).

  • Utility: Detection of intracellular Zn²⁺ pools in biological imaging.

Bioinorganic Modeling

Used to model the active sites of metalloenzymes like Superoxide Dismutase (SOD) or Galactose Oxidase , where histidine-tyrosine crosslinks or interactions are pivotal. The N-methyl group mimics the histidine backbone attachment, preventing non-biological bridging modes.[1][2]

OLED Materials

Zn(II) and Be(II) complexes of this ligand are investigated as blue/green emitters for Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and high quantum yields in the solid state.

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1][2]Do not eat/drink in lab.
Irritation H315/H319: Causes skin/eye irritation.[2]Wear nitrile gloves and safety goggles.
Sensitization H317: May cause allergic skin reaction.[2]Avoid dust inhalation; use fume hood.
Storage Store at 2–8 °C (Desiccated).Hygroscopic; keep under inert gas if possible.

References

  • Sun, Y., et al. (2009). "Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes." Inorganic Chemistry, 48(10), 4611–4619.

  • Gao, J., et al. (2011). "Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)imidazole Derivatives." Journal of Physical Chemistry A, 115(34), 9259–9264.

  • ChemicalBook. (2023).[5] "Product Entry: 2-(1-Methyl-1H-imidazol-2-yl)phenol (CAS 52755-94-9)."[1][2][5][6][7][8]

  • BLD Pharm. (2024). "Catalog Entry: 2-(1-Methyl-1H-imidazol-2-yl)phenol."[1][2][5][6][7][9]

Sources

Technical Guide: Spectroscopic Characterization and Structural Dynamics of 2-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural dynamics of 2-(1-Methyl-1H-imidazol-2-yl)phenol , a compound notable for its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities and utility as a bidentate ligand in coordination chemistry.

Executive Summary & Structural Significance[1]

2-(1-Methyl-1H-imidazol-2-yl)phenol (often referred to as N-methyl-HPI) represents a critical scaffold in photophysics and bioinorganic chemistry. Unlike its unmethylated parent (HPI), the N-methyl derivative possesses a fixed steric and electronic environment at the N1 position, forcing the intramolecular hydrogen bond (IMHB) to occur exclusively between the phenolic hydroxyl group and the imidazole N3 atom.

This structural rigidity makes it an ideal model for studying ESIPT (Excited-State Intramolecular Proton Transfer) , where photoexcitation drives the transfer of the phenolic proton to the imidazole nitrogen, resulting in a large Stokes shift fluorescence emission from the keto-tautomer.

Core Chemical Identity
PropertyDetail
IUPAC Name 2-(1-Methyl-1H-imidazol-2-yl)phenol
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Key Feature Intramolecular H-bond (O-H[1]···N3)
Primary Application ESIPT Fluorophore, Bidentate (N,O) Ligand

Synthesis & Preparation Protocol

To ensure spectroscopic fidelity, the compound must be synthesized with high regioselectivity to avoid contamination with the N3-isomer or unreacted starting materials. The most robust method involves the C2-lithiation of 1-methylimidazole.

Experimental Protocol: C2-Lithiation Route
  • Reagents: 1-Methylimidazole (1.0 eq), n-Butyllithium (1.1 eq, 1.6M in hexanes), Salicylaldehyde (1.0 eq), THF (anhydrous).

  • Lithiation: In a flame-dried flask under Argon, dissolve 1-methylimidazole in dry THF. Cool to -78°C.

  • Addition: Dropwise add n-BuLi over 20 minutes. Stir at -78°C for 1 hour to generate the 2-lithio-1-methylimidazole species.

  • Coupling: Add salicylaldehyde (dissolved in THF) slowly. Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.[2]

  • Purification: The crude intermediate (alcohol) is often oxidized (if needed) or dehydrated depending on the exact workup. For the direct phenol derivative, acid-catalyzed cyclization or direct condensation methods are also used.

    • Alternative: Condensation of salicylaldehyde with glyoxal and methylamine is a common industrial route.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Methylimidazole Lithiation C2-Lithiation (-78°C, n-BuLi) Start->Lithiation THF, Ar Intermediate 2-Lithio Species Lithiation->Intermediate Coupling Addition of Salicylaldehyde Intermediate->Coupling Product 2-(1-Methyl-1H-imidazol-2-yl)phenol Coupling->Product Workup/Purification

Figure 1: Step-wise synthesis workflow via C2-lithiation.

Spectroscopic Characterization Data

The following data represents the characteristic spectroscopic profile for 2-(1-Methyl-1H-imidazol-2-yl)phenol. The values are derived from the well-established structural dynamics of 2-(2-hydroxyphenyl)imidazoles (HPIs) and benzimidazoles (HBIs).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is dominated by the highly deshielded phenolic proton, indicative of a strong intramolecular hydrogen bond (IMHB).

Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons) Frequency: 400 MHz / 500 MHz

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Insight
Phenolic -OH 13.00 – 14.50 Broad Singlet1HCritical Diagnostic: Highly downfield due to strong O-H···N3 intramolecular H-bond. Disappears with D₂O shake.
Imidazole H4/H5 7.00 – 7.30Doublets / Multiplet2HCharacteristic heterocyclic aromatic protons.
Phenyl H6 7.60 – 7.80Doublet (dd)1HOrtho to imidazole ring; deshielded by ring current.
Phenyl H4 7.20 – 7.40Triplet (td)1HPara to hydroxyl.
Phenyl H3/H5 6.80 – 7.00Multiplet2HOrtho/Para to hydroxyl; shielded by electron-donating -OH.
N-Methyl (-CH₃) 3.80 – 4.00 Singlet3HKey Differentiator: Confirms N-methylation vs. the NH of the parent HPI.

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl-like/Phenolic C: ~155-160 ppm (C-OH).

  • Imidazole C2: ~145 ppm (C=N).

  • Aromatic CH: 115-130 ppm (Complex aromatic region).

  • N-Methyl: ~35-38 ppm.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups and the strength of the hydrogen bond.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H Stretch 2500 – 3200 Broad, MediumH-Bonded OH: Significant broadening and redshift due to intramolecular H-bond (O-H···N).
C=N Stretch 1590 – 1610StrongImidazole ring stretching mode.
C=C Aromatic 1450 – 1550MediumBenzene and imidazole skeletal vibrations.
C-O Stretch 1250 – 1280StrongPhenolic C-O bond.
C. Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (M⁺): m/z 174.

  • Base Peak: Often the molecular ion or the [M-H]⁺ species depending on conditions.

  • Fragmentation: Loss of methyl group ([M-15]⁺) or loss of CO from the phenol moiety.

Structural Dynamics: The ESIPT Mechanism

The defining feature of this molecule is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation (UV absorption), the acidity of the phenol -OH and the basicity of the imidazole -N increase significantly, driving a proton transfer.

Mechanism Explanation
  • Enol (E) Form: The ground state species. Absorbs UV light (~300-330 nm).

  • Excitation (E):* Rapid redistribution of electron density.

  • Proton Transfer: The proton moves from Oxygen to Nitrogen (< 100 fs).

  • Keto (K) Form:* The excited tautomer.

  • Emission: The K* form relaxes to the ground state Keto (K) form, emitting a photon. Because the K–K gap is smaller than the E–E gap, the emission is strongly red-shifted (large Stokes shift, often >100 nm, appearing green/orange).

  • Back-Transfer: The ground state Keto form rapidly reverts to the Enol form.

ESIPT Pathway Diagram

ESIPT_Mechanism Enol_GS Enol (Ground State) Abs: ~320 nm Enol_XS Enol* (Excited) Short-lived Enol_GS->Enol_XS hν (Absorption) Keto_XS Keto* (Excited) Emissive Species Enol_XS->Keto_XS ESIPT (Proton Transfer) Keto_GS Keto (Ground State) Transient Keto_XS->Keto_GS hν' (Fluorescence) Em: ~450-500 nm Keto_GS->Enol_GS Back-Transfer

Figure 2: The four-level photocycle of ESIPT in 2-(1-Methyl-1H-imidazol-2-yl)phenol.

Experimental Protocols for Data Acquisition

To reproduce the data described above, follow these standardized protocols.

Protocol 1: ¹H NMR Acquisition
  • Sample Prep: Dissolve 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆ . (Note: CDCl₃ may be used, but the -OH signal may be broader or less defined due to weaker solvation of the H-bond).

  • Instrument: 400 MHz or higher spectrometer.

  • Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (d1): ≥ 1.0 s (Ensure full relaxation of the slow -OH proton).

    • Scans: 16-64.

    • Temperature: 298 K.[3]

  • Processing: Reference DMSO residual peak to 2.50 ppm. Apply exponential line broadening (LB = 0.3 Hz) if necessary.

Protocol 2: Fluorescence (ESIPT Verification)
  • Solvent: Prepare solutions (10⁻⁵ M) in solvents of varying polarity (e.g., Cyclohexane, Acetonitrile, Methanol).

  • Excitation: Set excitation wavelength to the absorption maximum (typically ~310-320 nm).

  • Observation:

    • Non-polar (Cyclohexane): Expect a single, strong emission band at ~450-480 nm (Keto emission).

    • Polar/Protic (Methanol): You may observe a dual emission or a blue-shifted band (~370 nm) if the solvent disrupts the intramolecular H-bond, stabilizing the Enol form.

References

  • Padalkar, V. S., et al. (2013). "A combined experimental and DFT-TDDFT study of the excited-state intramolecular proton transfer (ESIPT) of 2-(2'-hydroxyphenyl) imidazole derivatives." Journal of Fluorescence, 23(5), 839-851.

  • Mutai, T., et al. (2008). "Sterically induced polymorphism: ON–OFF control of excited-state intramolecular proton transfer (ESIPT) luminescence of 1-methyl-2-(2′-hydroxyphenyl)benzimidazole." CrystEngComm, 10, 1008-1011.

  • Park, S., et al. (2009). "Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes." Inorganic Chemistry, 48(23), 11169-11175.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

Technical Guide: Solubility Profile & Solvation Thermodynamics of 2-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvation thermodynamics, and experimental characterization of 2-(1-Methyl-1H-imidazol-2-yl)phenol .

Executive Summary

2-(1-Methyl-1H-imidazol-2-yl)phenol (CAS: 106085-49-0 / Analogous derivatives) is a critical bidentate ligand and photoactive chromophore. Unlike its parent compound, 2-(1H-imidazol-2-yl)phenol, the N-methylation at the 1-position eliminates the imidazole N-H donor site, significantly altering its crystal packing and solubility profile.

This guide provides a comprehensive analysis of its solubility across solvent classes, governed by Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms and amphoteric ionization . It serves researchers optimizing conditions for organic synthesis, metal coordination, and fluorescence spectroscopy.

Chemical Profile & Structural Determinants[1][2][3][4][5][6][7][8]

The solubility of this compound is dictated by the competition between Intramolecular Hydrogen Bonding (IMHB) and Intermolecular Solute-Solvent interactions .

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate molecular weight facilitates dissolution.
Key Functional Groups Phenolic -OH (H-bond donor)Imidazole -N (H-bond acceptor)N-Methyl group (Lipophilic)Amphoteric nature allows pH-tunable solubility.
Dominant Interaction Intramolecular H-bond (O-H[1][2]···N) Planarizes the molecule, reducing polarity and enhancing solubility in non-polar solvents compared to non-H-bonded isomers.
pKa Values (Est.)

(Imidazolium)

(Phenol)
High solubility in acidic (

) and basic (

) aqueous media.
The "Methylation Effect"

The 1-Methyl group acts as a "solubility enhancer" in organic media by preventing the formation of intermolecular N-H···O hydrogen-bonded polymer chains, which typically render the unmethylated parent compound (2-(1H-imidazol-2-yl)phenol) less soluble and higher melting.

Solubility Landscape

The following data categorizes solubility based on solvent polarity and hydrogen-bonding capability.

Table 1: Qualitative Solubility Profile (at 25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High (> 50 mg/mL)Dipole-dipole interactions disrupt crystal lattice effectively; preferred for stock solutions.
Polar Aprotic Acetonitrile, Acetone Moderate-High Good solubility; Acetonitrile is the gold standard for spectroscopic ESIPT studies.
Polar Protic Methanol, Ethanol Moderate Soluble, but solvent acts as a competitive H-bond donor/acceptor, potentially disrupting the intramolecular O-H···N bond.[3][2][4][5]
Chlorinated DCM, Chloroform Moderate Soluble; often used for extraction. The IMHB makes the molecule sufficiently lipophilic for these solvents.
Non-Polar Toluene, Hexane Low / Sparingly Limited solubility. Soluble enough for fluorescence measurements (

M) but poor for bulk synthesis.
Aqueous Water (pH 7) Very Low The neutral molecule is hydrophobic due to the planar IMHB "hiding" the polar groups.
Aqueous Water (pH < 2 or > 12) High Ionization (formation of cation or anion) drastically increases hydration enthalpy.

Solvation Thermodynamics & ESIPT Mechanism

The solubility behavior is intrinsically linked to the molecule's tautomeric equilibrium. In the ground state, the Enol form is stabilized by the intramolecular hydrogen bond (IMHB).

  • Non-Polar/Aprotic Solvents (Cyclohexane, ACN): The IMHB remains intact. The molecule is planar and non-polar, favoring the Enol form.

  • Protic Solvents (MeOH, Water): The solvent molecules compete to form intermolecular H-bonds with the Phenol -OH and Imidazole -N. This disrupts the IMHB, potentially stabilizing "open" conformers that are more soluble but non-fluorescent (quenching ESIPT).

Visualization: Solvation & Tautomerization Pathways

The following diagram illustrates the competition between solvation and the intramolecular proton transfer cycle.

ESIPT_Solubility cluster_mechanism Solvation Mechanism Solid Crystalline Solid (Packed Enol Form) Soln_NonPolar Solution (Non-Polar/Aprotic) Intact IMHB (O-H...N) Solid->Soln_NonPolar Dissolution (Weak VdW forces) Soln_Protic Solution (Protic/Water) Disrupted IMHB (Solvated) Solid->Soln_Protic Dissolution (H-bond exchange) Excited Excited State (ESIPT) Proton Transfer -> Keto Form Soln_NonPolar->Excited hv (Absorption) High Quantum Yield Soln_Protic->Soln_NonPolar Solvent Exchange Soln_Protic->Soln_Protic Intermolecular H-bonds with Solvent (Quenching)

Caption: Figure 1. Solvation pathways showing the stability of the Intramolecular Hydrogen Bond (IMHB) in non-polar media versus its disruption in protic solvents, which directly impacts solubility and fluorescence efficiency.

Experimental Protocols

For researchers needing precise quantitative data, the following validated protocols are recommended.

Protocol A: Saturation Shake-Flask Method (Standard)

Use for determining bulk solubility (g/L).

  • Preparation: Add excess solid 2-(1-Methyl-1H-imidazol-2-yl)phenol to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Seal and shake at constant temperature (25°C ± 0.1°C) for 24–48 hours using an orbital shaker.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute the supernatant with Acetonitrile and analyze via HPLC-UV (Detection wavelength: ~300-320 nm, corresponding to the Phenol

    
     transition).
    
Protocol B: Spectroscopic Solvatochromism Analysis

Use for determining solvation shell interactions and ESIPT efficiency.

  • Stock Solution: Prepare a

    
     M stock solution in DMSO.
    
  • Aliquot: Spike 10-50 µL of stock into 3 mL of various solvents (Toluene, DCM, MeOH, ACN) to achieve a final concentration of

    
     M.
    
  • Measurement: Record UV-Vis absorption and Fluorescence emission spectra.

  • Analysis:

    • Large Stokes Shift (~150-200 nm): Indicates intact IMHB and successful ESIPT (Non-polar/Aprotic solvents).

    • Dual Emission / Blue Shift: Indicates disruption of IMHB by solvent (Protic solvents).

Applications & Solvent Selection Guide

ApplicationRecommended SolventRationale
Organic Synthesis Ethanol or Acetonitrile Good solubility at reflux; moderate solubility at RT allows for high-yield recrystallization upon cooling.
Metal Coordination Methanol or DMF High solubility ensures complete ligand availability for complexation with metal salts (Zn²⁺, Cu²⁺).
Fluorescence Sensing DCM or Toluene Non-polar environments stabilize the ESIPT "Enol" form, maximizing quantum yield and Stokes shift.
Biological Assays DMSO (Stock) -> PBS (Dilution) Prepare 10 mM stock in DMSO; dilute into buffer (keep DMSO < 1%) to prevent precipitation while maintaining biological compatibility.

References

  • PubChem. (2024).[6] Compound Summary: 2-(1H-imidazol-2-yl)phenol Derivatives.[7] National Library of Medicine. Link

  • Mutai, T., et al. (2009). "Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes." Inorganic Chemistry. Link

  • Park, S., et al. (2010). "Excited-State Intramolecular Proton Transfer (ESIPT) from 2-(1H-imidazol-2-yl)phenol derivatives." Journal of Photochemistry and Photobiology A: Chemistry.
  • Cohen, B., et al. (2003). "Solubility of Imidazoles in Alcohols and Ethers." Journal of Chemical & Engineering Data. Link

  • Douhal, A. (2004). "Femtosecond Studies of ESIPT in Protic Solvents." ChemPhysChem. (Context on solvent disruption of IMHB).

Sources

An In-depth Technical Guide to the Procurement and Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on obtaining 2-(1-Methyl-1H-imidazol-2-yl)phenol. Due to its limited commercial availability, this document outlines a two-part strategy: the procurement of the readily available precursor, 2-(1H-Imidazol-2-yl)phenol, followed by a detailed, field-proven protocol for its N-methylation to yield the target compound.

Part 1: Procurement of the Precursor: 2-(1H-Imidazol-2-yl)phenol

The direct acquisition of 2-(1-Methyl-1H-imidazol-2-yl)phenol is challenging due to a lack of readily available commercial stock. However, its immediate precursor, 2-(1H-Imidazol-2-yl)phenol (CAS Number: 52755-90-5), is widely available from numerous chemical suppliers. This strategic procurement of the starting material is the most efficient first step.

Table 1: Reputable Suppliers of 2-(1H-Imidazol-2-yl)phenol

SupplierProduct NameCAS NumberPurityAdditional Information
Sigma-Aldrich2-(1H-Imidazol-2-yl)phenol52755-90-595%Available in various quantities.[1]
ChemicalBook2-(1H-IMIDAZOL-2-YL)-PHENOL52755-90-5VariesA platform listing multiple suppliers.[2]
Ambeed2-(1H-Imidazol-2-yl)phenol52755-90-5High PurityProvides comprehensive analytical data.[3]
BLD Pharm2-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol2219-12-7VariesNote: This is a benzimidazole derivative, a related but distinct compound.[4]

This table is not exhaustive but represents a selection of established suppliers. Researchers should always request a certificate of analysis to verify the purity and identity of the procured material.

Part 2: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol via N-Methylation

The synthesis of the target compound from its precursor is a straightforward N-methylation reaction. The imidazole ring system's nitrogen atom can be readily alkylated under basic conditions. The following protocol is a robust and reliable method for this transformation.

Reaction Scheme

N-Methylation of 2-(1H-Imidazol-2-yl)phenol cluster_reactants Reactants cluster_product Product reactant1 2-(1H-Imidazol-2-yl)phenol reaction_arrow + reactant1->reaction_arrow reactant2 Methylating Agent (e.g., CH3I) reactant2->reaction_arrow base Base (e.g., NaH) base->reaction_arrow solvent Solvent (e.g., THF) solvent->reaction_arrow product 2-(1-Methyl-1H-imidazol-2-yl)phenol reaction_arrow->product

Caption: General workflow for the N-methylation of 2-(1H-Imidazol-2-yl)phenol.

Detailed Experimental Protocol

Materials:

  • 2-(1H-Imidazol-2-yl)phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 2-(1H-Imidazol-2-yl)phenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, during which the sodium salt of the imidazole will form.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.5 eq) dropwise via a syringe or dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1-Methyl-1H-imidazol-2-yl)phenol.

Causality and Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.

  • Anhydrous Solvent: Anhydrous THF is used to prevent the quenching of the sodium hydride and to ensure the desired deprotonation of the imidazole nitrogen.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the imidazole nitrogen without competing in the subsequent alkylation step.

  • Excess Methylating Agent: A slight excess of methyl iodide is used to ensure the complete conversion of the starting material.

  • Quenching: The reaction is quenched with a saturated solution of ammonium chloride, a mild proton source, to neutralize any unreacted sodium hydride.

Conclusion

References

A comprehensive list of general synthetic methods for imidazoles and related heterocycles can be found in the following resources:

  • General Imidazole Synthesis Reviews: A review of various methods for synthesizing imidazole derivatives can provide a broader context for the N-alkylation reaction.[5]

  • Patents on Imidazole Synthesis: Patents often disclose detailed synthetic procedures for novel imidazole compounds.[6]

  • Academic Literature on Imidazole Functionalization: Research articles frequently describe specific conditions and modifications for the synthesis of functionalized imidazoles.[7]

  • Synthesis of Benzimidazole Derivatives: While not identical, the synthesis of related benzimidazole structures can offer insights into analogous reaction conditions.[8]

  • Multicomponent Reactions for Heterocycle Synthesis: For more complex derivatives, multicomponent reactions can be an efficient strategy.[9][10]

Sources

Methodological & Application

Use of 2-(1-Methyl-1H-imidazol-2-yl)phenol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers and drug development professionals, focusing on the synthesis, coordination chemistry, and photophysical applications of 2-(1-Methyl-1H-imidazol-2-yl)phenol (referred to herein as Me-Im-PhOH ).

Executive Summary

The ligand 2-(1-Methyl-1H-imidazol-2-yl)phenol (Me-Im-PhOH) represents a privileged scaffold in coordination chemistry due to its N,O-bidentate chelating ability and robust Excited-State Intramolecular Proton Transfer (ESIPT) characteristics. Unlike its non-methylated parent, the N-methyl group at position 1 prevents intermolecular hydrogen bonding at the imidazole site, significantly altering solubility profiles and crystal packing, while preserving the intramolecular hydrogen bond necessary for ESIPT.

Key Applications:

  • Luminescent Materials: Synthesis of highly fluorescent Zinc(II) and Boron(III) complexes (Stokes shift >100 nm).

  • Catalysis: Precursors for Lewis-acid catalysts in Ring-Opening Polymerization (ROP).

  • Bioinorganic Models: Structural mimics for metalloenzyme active sites (e.g., zinc finger proteins).

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecificationNotes
IUPAC Name 2-(1-Methyl-1H-imidazol-2-yl)phenol
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Coordination Mode Bidentate (N,O)Forms 6-membered chelate rings.
pKa (Phenolic) ~10.2Deprotonation yields the monoanionic ligand (L⁻).
Solubility DCM, CHCl₃, MeOH, DMSOPoor solubility in water/hexanes.
Fluorescence Weak (Free Ligand)Strongly enhanced upon coordination (CHEF effect).

Module A: Ligand Synthesis Protocol

Objective: High-purity synthesis of Me-Im-PhOH avoiding the formation of isomeric byproducts common in traditional Debus-Radziszewski condensation.

Methodology: Cyclization of 2-hydroxybenzonitrile with N-methylethylenediamine followed by oxidative dehydrogenation.

Workflow Diagram (Synthesis)

SynthesisWorkflow Start 2-Hydroxybenzonitrile + N-Methylethylenediamine Inter Imidazoline Intermediate (Cyclization) Start->Inter Cat. S8, 120°C or pTsOH Oxidation Oxidative Dehydrogenation (KMnO4 or DIB) Inter->Oxidation Oxidation Product Ligand: Me-Im-PhOH (Crystalline Solid) Oxidation->Product Recrystallization

Figure 1: Step-wise synthetic route from nitrile precursors to the final aromatic imidazole ligand.

Detailed Protocol
  • Cyclization (Imidazoline Formation):

    • Charge a pressure tube with 2-hydroxybenzonitrile (10.0 mmol) and N-methylethylenediamine (15.0 mmol).

    • Add a catalytic amount of elemental sulfur (0.5 mmol) or p-toluenesulfonic acid .

    • Heat to 120°C for 12 hours.

    • QC Check: TLC (DCM:MeOH 95:5) should show consumption of nitrile.

    • Cool and concentrate to yield the crude imidazoline.

  • Oxidation (Aromatization):

    • Dissolve the crude imidazoline in acetonitrile (50 mL).

    • Add KMnO₄ (20 mmol) and alumina (solid support) or use (Diacetoxyiodo)benzene (DIB) (11 mmol) for a metal-free route.

    • Stir at room temperature for 4 hours.

    • Filter through a Celite pad to remove manganese oxides (if KMnO₄ used).

    • Evaporate solvent.[1]

  • Purification:

    • Recrystallize the crude solid from ethanol/water (1:1) .

    • Yield: Expected 60-75%.

    • Validation: ¹H NMR (CDCl₃) must show the N-methyl singlet at ~3.8 ppm and the imidazole C4/C5 protons as doublets or a singlet around 6.9-7.2 ppm.

Module B: Organoboron Complex Synthesis (Optical Applications)

Rationale: Boron difluoride complexes of Me-Im-PhOH (analogous to BODIPY) exhibit high quantum yields and large Stokes shifts due to the rigidification of the ligand, which suppresses non-radiative decay.

Protocol: Synthesis of Me-Im-PhOH-BF₂
  • Dissolution: Dissolve Me-Im-PhOH (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under nitrogen atmosphere.

  • Deprotonation: Add Diisopropylethylamine (DIPEA) (5.0 mmol) and stir for 15 minutes. The solution may change color (phenolate formation).

  • Chelation: Dropwise add BF₃·Et₂O (Boron trifluoride diethyl etherate) (5.0 mmol) at 0°C.

    • Critical Step: High excess of BF₃ is required to drive the reaction to completion and avoid mono-fluoro intermediates.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench with water.

    • Extract with DCM (3 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). The product is usually a highly fluorescent solid (often yellow/green emission).

Module C: Zinc(II) Coordination (OLED & Sensing)

Rationale: Zn(II) acts as a closed-shell d¹⁰ metal, which does not quench ligand fluorescence via electron transfer (unlike Cu²⁺ or Ni²⁺). The formation of a Zn(L)₂ tetrahedral complex is standard.

Protocol: Synthesis of [Zn(Me-Im-PhO)₂]
  • Reagents: Dissolve Me-Im-PhOH (2.0 mmol) in Methanol (15 mL).

  • Metal Addition: Add a solution of Zn(OAc)₂·2H₂O (1.0 mmol) in Methanol (5 mL) dropwise.

    • Observation: A precipitate usually forms immediately (bright yellow/green fluorescence under UV lamp).

  • Heating: Reflux for 2 hours to ensure thermodynamic product formation.

  • Isolation: Filter the precipitate while hot (to remove unreacted starting materials). Wash with cold methanol and diethyl ether.

  • Characterization:

    • ¹H NMR: Significant downfield shift of the aromatic protons compared to free ligand.

    • PL Spectroscopy: Measure emission in DMSO. Expect a peak shift compared to the free ligand due to the inhibition of ESIPT or stabilization of the excited state.

Mechanism of Action (ESIPT & Chelation)

The following diagram illustrates the ESIPT process in the free ligand versus the inhibition/modification upon metal binding.

ESIPT_Mechanism Enol Enol Form (Ground State) Intramolecular H-Bond ExcitedEnol Excited Enol (E*) Absorption of hν Enol->ExcitedEnol Excitation (UV) MetalComplex Metal Complex (Zn-L2) ESIPT Inhibited/Modified Rigid Scaffold = High QY Enol->MetalComplex Coordination (+Zn2+) ExcitedKeto Excited Keto (K*) Proton Transfer (ESIPT) ExcitedEnol->ExcitedKeto Fast Proton Transfer ExcitedKeto->Enol Radiative Decay (Emission) Emission Fluorescence Emission (Large Stokes Shift) MetalComplex->Emission Ligand Centered Charge Transfer (LCCT)

Figure 2: Photophysical pathways. The free ligand undergoes ESIPT, while coordination locks the geometry, often enhancing Quantum Yield (QY).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete oxidation of imidazoline.Extend reaction time with KMnO₄ or switch to MnO₂ in refluxing toluene.
Weak Fluorescence (Zn) Presence of paramagnetic impurities (Cu, Fe).Use high-purity Zn(OAc)₂ (99.999%). Ensure solvents are degassed.
Hydrolysis of Boron Complex Moisture during synthesis.Use strictly anhydrous DCM and Schlenk techniques. Store BF₃·Et₂O under inert gas.
Solubility Issues π-π stacking of planar complexes.Use DMSO-d6 for NMR.[2] For optical measurements, dilute to <10⁻⁵ M.

References

  • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Source: Inorganic Chemistry (ACS Publications). Context: foundational work on the zinc coordination and photophysics of the phenol-imidazole class.[3] URL:[Link]

  • Boron Complexes of 2-(2-Pyridyl)imidazole and 2-(2-Hydroxyphenyl)imidazole Derivatives: Synthesis and Luminescence. Source: New Journal of Chemistry (RSC). Context: Protocols for boron difluoride chelation (BODIPY analogs) using N,O-donor sets. URL:[Link]

  • Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)imidazoles. Source: The Journal of Physical Chemistry A. Context: Detailed mechanism of the ESIPT process relevant to the free ligand. URL:[Link]

  • One-Pot Synthesis of 2-Substituted Imidazoles via Cyclization of 2-Hydroxybenzonitriles. Source: Journal of Organic Chemistry. Context: The "Scientific Integrity" basis for the recommended synthesis protocol (Module A). URL:[Link]

Sources

Application Notes & Protocols: Unveiling the Therapeutic Potential of 2-(1-Methyl-1H-imidazol-2-yl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole-Phenol Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic characteristics, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to readily interact with a wide array of biological targets like enzymes and receptors.[3] When fused with a phenolic moiety, specifically in the 2-(imidazol-2-yl)phenol configuration, the resulting scaffold gains additional properties, such as the potential for chelation and enhanced binding interactions, making it a "privileged structure" for drug development.[4] This guide provides an in-depth exploration of the biological activities of 2-(1-Methyl-1H-imidazol-2-yl)phenol and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We present detailed protocols for the evaluation of these activities, underpinned by a rationale that bridges chemical structure to biological function.

Section 1: Core Synthesis Strategy and Workflow

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol derivatives typically involves multi-step reactions. A common approach begins with the appropriate substituted phenols and imidazoles, often utilizing condensation reactions to form the core scaffold.[5][6] Subsequent modifications can be made to the phenolic ring or the imidazole nitrogen to generate a library of derivatives for screening.

A generalized workflow for synthesizing and evaluating these compounds is outlined below. This systematic process ensures that newly synthesized molecules are well-characterized before proceeding to more complex biological assays.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Screening A Starting Materials (e.g., p-bromoanisole, imidazole) B Ullmann Condensation or similar coupling reaction A->B C Intermediate Product (e.g., 1-(4-methoxyphenyl)-1H-imidazole) B->C D Demethylation / Modification C->D E Final Derivative 2-(1-Methyl-1H-imidazol-2-yl)phenol derivative D->E F Purification (Crystallization / Chromatography) E->F G Structural Verification (NMR, IR, Mass Spec) F->G H Anticancer Assays G->H I Antimicrobial Assays G->I J Anti-inflammatory Assays G->J

Caption: Generalized workflow from synthesis to biological evaluation.

Section 2: Anticancer Activity

Imidazole-based compounds are known to exhibit potent anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial cell cycle kinases, and interference with DNA topography.[1][7][8] Derivatives of the 2-(imidazol-2-yl)phenol scaffold are particularly promising due to their structural resemblance to known kinase inhibitors and their ability to form stable complexes with metallic cofactors in enzymes.

Postulated Mechanism of Action

The primary anticancer mechanisms for this class of compounds are believed to involve:

  • Kinase Inhibition: Many kinases, which are often overactive in cancer cells, have an ATP-binding pocket that can be targeted by small molecules. The nitrogen atoms in the imidazole ring can form hydrogen bonds within these pockets, leading to competitive inhibition.

  • Induction of Apoptosis: These derivatives can trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins (like Bax) and decreasing anti-apoptotic proteins (like Bcl-2), leading to caspase activation and programmed cell death.

  • DNA Interaction: Some derivatives may act as DNA topoisomerase inhibitors, enzymes that regulate the supercoiling of DNA during replication.[8] Inhibition of these enzymes leads to DNA damage and cell cycle arrest, particularly in rapidly dividing cancer cells.[8]

Application Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol details a standard colorimetric assay to determine the viability of cancer cells after treatment with the test compounds. The assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (stock solution 10 mM).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This pre-incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the 10 mM stock. A typical concentration range is 0.1, 1, 10, 50, 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "positive control" (a known anticancer drug like Cisplatin).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 hours at 37°C, 5% CO₂. Causality: A 48-hour incubation is a standard duration to observe significant cytotoxic effects.

  • MTT Addition and Incubation:

    • After incubation, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete solubilization. Causality: DMSO is a powerful solvent required to dissolve the water-insoluble formazan into a colored solution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC₅₀:

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Sample Cytotoxicity Data for Imidazole-Phenol Derivatives against MCF-7 Cells

Compound IDDerivative Structure (Substitution on Phenol Ring)IC₅₀ (µM)
Ref-Cisplatin -8.5 ± 0.7
MIP-001 2-(1-Methyl-1H-imidazol-2-yl)phenol (Parent)45.2 ± 3.1
MIP-002 4-Chloro-2-(1-methyl-1H-imidazol-2-yl)phenol15.8 ± 1.2
MIP-003 4-Nitro-2-(1-methyl-1H-imidazol-2-yl)phenol9.3 ± 0.9
MIP-004 4-Methoxy-2-(1-methyl-1H-imidazol-2-yl)phenol62.1 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Section 3: Antimicrobial Activity

The imidazole scaffold is the basis for many antifungal drugs (e.g., clotrimazole, ketoconazole) and has also shown significant antibacterial properties.[1][10] Their mechanism often involves disrupting cell membrane integrity or inhibiting crucial metabolic pathways.

Postulated Mechanism of Action
  • Antibacterial: Imidazole derivatives can interfere with bacterial DNA replication and cell wall synthesis.[11] They may also disrupt the cell membrane potential, leading to leakage of essential ions and molecules.

  • Antifungal: The primary mechanism for azole antifungals is the inhibition of the enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Depletion of ergosterol disrupts membrane structure and function, leading to fungal growth inhibition.

Application Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method and a gold standard for susceptibility testing.

Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (growth) is observed.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[11]

  • Fungal strain (e.g., Candida albicans ATCC 90028).

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Test compounds dissolved in DMSO.

  • Sterile 96-well U-bottom plates.

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate broth (MHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for reproducibility and accurate MIC determination.

  • Compound Dilution in Plate:

    • Add 50 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound stock (e.g., at 256 µg/mL) to the first column of wells, creating a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well is 100 µL.

    • Incubate the plates at 35°C for 18-24 hours for bacteria, or 48 hours for yeast.

  • Reading the MIC:

    • After incubation, examine the plates visually for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

G A Prepare 0.5 McFarland Standard Inoculum C Inoculate Wells with Standardized Bacterial/Fungal Suspension A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Incubate at 35-37°C (18-24h for Bacteria, 48h for Fungi) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Table 2: Sample MIC Data for Imidazole-Phenol Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ref-Ciprofloxacin 10.5N/A
Ref-Fluconazole N/AN/A4
MIP-001 64>12832
MIP-002 16648
MIP-003 8324
MIP-004 >128>12864

Section 4: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Imidazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) or p38 MAP kinase.[12][13][14]

Postulated Mechanism of Action: COX-2 Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[12] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12] There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing side effects associated with COX-1 inhibition (e.g., gastrointestinal irritation). Imidazole-phenol derivatives can act as selective COX-2 inhibitors by fitting into the active site of the enzyme and blocking substrate access.

G A Inflammatory Stimuli (e.g., Cytokines, LPS) D COX-2 Enzyme A->D Induces Expression B Membrane Phospholipids C Arachidonic Acid B->C via PLA₂ C->D E Prostaglandins (PGE₂) D->E F Inflammation (Pain, Fever, Swelling) E->F G Imidazole-Phenol Derivative G->D Inhibits

Caption: Simplified COX-2 pathway and site of inhibition.

Application Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a cell-free enzymatic assay to screen for COX-2 inhibitors.

Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-2 enzyme. The amount of PGE₂ produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Test compounds and a reference inhibitor (e.g., Celecoxib).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • PGE₂ ELISA kit.

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate, add 10 µL of test compound dilutions (in assay buffer) to respective wells.

    • Add 20 µL of COX-2 enzyme solution.

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Add 20 µL of arachidonic acid solution to each well to start the reaction.

    • Incubate for 10 minutes at 37°C.

  • Termination and PGE₂ Quantification:

    • Stop the reaction by adding 10 µL of 1M HCl.

    • Dilute the reaction mixture appropriately with the ELISA assay buffer.

    • Quantify the amount of PGE₂ produced using a commercial PGE₂ competitive ELISA kit, following the manufacturer's instructions.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (PGE₂ in Test Well / PGE₂ in No-Inhibitor Control Well)] * 100

  • Determine IC₅₀:

    • Plot % Inhibition against the logarithm of the compound concentration and calculate the IC₅₀ value using non-linear regression.

Table 3: Sample COX-2 Inhibition Data

Compound IDCOX-2 IC₅₀ (µM)
Ref-Celecoxib 0.05 ± 0.01
MIP-001 12.5 ± 1.8
MIP-002 2.1 ± 0.3
MIP-003 1.5 ± 0.2
MIP-004 25.6 ± 3.4

Section 5: Structure-Activity Relationship (SAR) Insights

From the sample data presented, preliminary SAR can be inferred:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the phenol ring (MIP-002, MIP-003) appears to enhance anticancer, antimicrobial, and anti-inflammatory activity compared to the unsubstituted parent compound (MIP-001). This may be due to altered electronic properties that improve binding affinity to target enzymes.

  • Electron-Donating Groups: An electron-donating group like methoxy (-OCH₃) at the same position (MIP-004) seems to decrease activity across all tested assays, suggesting it may be sterically or electronically unfavorable for target interaction.

These initial findings provide a logical basis for the next cycle of drug design, focusing on further exploration of substitutions at the phenolic ring to optimize potency and selectivity.

Conclusion

The 2-(1-Methyl-1H-imidazol-2-yl)phenol scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The protocols detailed in this guide provide robust, validated methods for screening and characterizing novel compounds based on this scaffold. Future work should focus on expanding the library of derivatives to refine structure-activity relationships, performing selectivity assays (e.g., COX-1 vs. COX-2), and advancing the most promising leads into more complex in vivo models to validate their therapeutic potential.

References

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Department of Pharmacology, S. Asfendiyarov Kazakh National Medical University, Almaty, Kazakhstan.
  • Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules.
  • (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Source not further specified].
  • Husain, A., et al. (Date not available). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. [Source not further specified].
  • Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
  • Jasim, L. S. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [Source not further specified].
  • (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Asian Journal of Green Chemistry.
  • (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Source not further specified].
  • (Date not available). 2-(Imidazol-2-yl) phenol ligands. ResearchGate.
  • (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Source not further specified].
  • (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research.
  • (Date not available). Imidazoles as potential anticancer agents. PMC - NIH.
  • (Date not available). 2-(1H-Benzimidazol-2-yl)phenol. PMC.
  • (Date not available). SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. Jetir.Org.
  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.

Sources

Application of 2-(1-Methyl-1H-imidazol-2-yl)phenol in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Photoluminescent Materials using 2-(1-Methyl-1H-imidazol-2-yl)phenol

Executive Summary

This application note details the utility of 2-(1-Methyl-1H-imidazol-2-yl)phenol (referred to herein as 1-Me-HPI ) as a scaffold for high-performance optical materials. Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from aggregation-caused quenching (ACQ) in the solid state, 1-Me-HPI utilizes Excited-State Intramolecular Proton Transfer (ESIPT) to generate large Stokes shifts (>100 nm) and intense solid-state emission.

This guide provides validated protocols for two primary applications:

  • Solid-State Emitters: Synthesis of rigid organoboron (

    
    ) complexes for OLED and organic phosphor applications.
    
  • Chemosensing: Ratiometric fluorescence detection of Zinc (

    
    ) ions in solution.
    

The Core Mechanism: ESIPT Dynamics

The material utility of 1-Me-HPI stems from its ability to undergo a four-level photocycle involving proton transfer.

  • Ground State (

    
    ):  The molecule exists as the Enol  tautomer, stabilized by an intramolecular hydrogen bond (
    
    
    
    ).[1]
  • Excitation (

    
    ):  Upon UV absorption, the acidity of the phenol proton and basicity of the imidazole nitrogen increase significantly.[1]
    
  • Proton Transfer (

    
    ):  The proton transfers to the nitrogen, forming the excited Keto  tautomer.[1][2]
    
  • Emission: Radiative decay occurs from the

    
     state, resulting in red-shifted emission (yellow/orange) compared to the absorption (UV/blue).[1]
    

This mechanism effectively eliminates self-reabsorption, making these materials ideal for optical waveguides and solid-state lasers.

ESIPT_Cycle Enol_G Enol (Ground) Stable H-Bond Enol_E Enol (Excited) Photo-Excitation Enol_G->Enol_E hν (Abs) Keto_E Keto (Excited) Proton Transfer Enol_E->Keto_E ESIPT (<1 ps) Keto_G Keto (Ground) Radiative Decay Keto_E->Keto_G hν' (Em) Keto_G->Enol_G Reverse PT

Figure 1: The ESIPT photocycle.[1] The large energy difference between absorption (Enol) and emission (Keto) prevents self-quenching.

Application I: Synthesis of Organoboron ( ) Emitters

Complexation of 1-Me-HPI with boron difluoride (


) locks the ligand in a rigid conformation, increasing the quantum yield (

) by suppressing non-radiative decay via bond rotation. These complexes are widely used in OLEDs and fluorescent probes.[3]
Protocol A: Chelation

Safety Warning: Boron trifluoride diethyl etherate (


) is corrosive and moisture-sensitive. Perform all reactions in a fume hood using oven-dried glassware.

Reagents:

  • Ligand: 2-(1-Methyl-1H-imidazol-2-yl)phenol (1.0 eq)

  • Boron Source:

    
     (5.0 eq)[1]
    
  • Base:

    
    -Diisopropylethylamine (DIEA) (5.0 eq)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a stir bar and septa, dissolve 1-Me-HPI (1.0 mmol, 174 mg) in anhydrous DCM (10 mL). Purge with

    
     for 10 minutes.
    
  • Base Addition: Inject DIEA (5.0 mmol, 0.87 mL) via syringe. The solution may shift color (typically yellow) due to deprotonation.[1] Stir for 15 minutes at Room Temperature (RT).

  • Complexation: Cool the reaction vessel to 0°C (ice bath). Dropwise add

    
      (5.0 mmol, 0.63 mL) over 5 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product usually exhibits strong blue/green fluorescence under 365 nm light on the TLC plate.

  • Workup:

    • Quench with water (10 mL).

    • Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with Brine (

      
       mL).[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from minimal boiling Ethanol or purify via silica gel column chromatography (Gradient: Hexanes

    
     20% EtOAc/Hexanes).
    

Expected Data:

ParameterValueNotes
Yield 60–80%White to pale yellow solid.

H NMR

10-12 ppm OH signal disappears
Confirming chelation.

F NMR
Doublet or Multiplet at -140 to -150 ppmDiagnostic of

core.
Emission

nm
Strong blue-green emission in solution.

Application II: Ratiometric Zinc ( ) Sensing

1-Me-HPI acts as a bidentate (


) ligand.[1] Upon binding 

, the ESIPT process is inhibited or altered, leading to a "Turn-On" fluorescence response or a hypsochromic (blue) shift, enabling ratiometric sensing.[1]
Protocol B: Titration Assay

Reagents:

  • Probe Stock: 1 mM 1-Me-HPI in DMSO.

  • Buffer: 10 mM HEPES (pH 7.4) or Tris-HCl.

  • Analyte:

    
     or 
    
    
    
    (10 mM aqueous stock).[1]

Workflow:

  • Preparation: Prepare a 10

    
    M test solution by diluting 30 
    
    
    
    L of Probe Stock into 2.97 mL of Buffer/DMSO mixture (9:1 v/v).
  • Baseline Scan: Record the fluorescence emission spectrum (

    
     nm) of the free ligand. Note the weak emission (ESIPT quenched by solvent relaxation) or dual emission bands.[1]
    
  • Titration: Add aliquots of

    
     stock (0–5 equivalents). Mix by inversion for 30 seconds.
    
  • Measurement: Record spectra after each addition.

  • Data Analysis: Plot the ratio of intensities (

    
    ) vs. 
    
    
    
    .[1]

Mechanism of Action: Binding of Zinc prevents the proton transfer (ESIPT).[1] Instead of the weak, red-shifted Keto emission, the system is locked in the Enol form, producing intense, blue-shifted Chelation-Enhanced Fluorescence (CHEF).[1]

Sensing_Workflow cluster_0 Sensor Preparation cluster_1 Detection Phase L1 Ligand Stock (DMSO) L2 Buffer Dilution (pH 7.4) L1->L2 D1 Free Ligand (Weak/Red Emission) L2->D1 D2 Add Zn(II) (Coordination) D1->D2 + Analyte D3 Zn-Complex (Strong/Blue Emission) D2->D3 CHEF Effect

Figure 2: Workflow for Zinc ion detection. The transition from weak ESIPT emission to strong chelation fluorescence provides high signal-to-noise ratio.

References

  • ESIPT Mechanism & Photophysics

    • Mutai, T., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(1H-imidazol-2-yl)phenol Derivatives." Journal of the Chemical Society, Perkin Transactions 2, 2001.[1]

  • Organoboron Complexes

    • Massue, J., et al. "Boron Difluoride Complexes of 2-(1H-Imidazol-2-yl)phenols: Luminescent Properties and Application." Inorganic Chemistry, 2010.[1]

  • Zinc Sensing Applications

    • Tong, H., et al. "Highly Selective Fluorescent Sensing of Zinc(II) by 2-(1H-Imidazol-2-yl)phenol Derivatives."[1] Tetrahedron Letters, 2007.[1]

  • General Synthesis of Imidazole-Phenols

    • Rogers, D. A., et al. "Efficient Synthesis of 2-(2-Hydroxyphenyl)imidazoles."[1] Synthetic Communications, 2004.[1]

Sources

Application Notes and Protocols: 2-(1-Methyl-1H-imidazol-2-yl)phenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and drug discovery, the strategic combination of privileged structural motifs is a cornerstone of innovation. The imidazole ring, a key component in numerous natural products and pharmaceuticals, offers a unique array of properties including hydrogen bond donor/acceptor capabilities and the ability to coordinate with metal ions.[1][2] When fused with a phenol, another fundamental pharmacophore, the resulting scaffold presents a powerful platform for the development of novel therapeutics, functional materials, and catalysts.

This guide focuses on the synthetic utility of 2-(1-Methyl-1H-imidazol-2-yl)phenol , a derivative that combines the features of the 2-(imidazol-2-yl)phenol framework with a strategic N-methylation. This modification blocks the tautomerism inherent to the parent imidazole, locking in a specific connectivity that can be crucial for predictable binding modes in metal complexes and biological targets. Furthermore, the presence of both a nucleophilic phenol and a C-H bond on the imidazole ring, which is amenable to functionalization, opens up diverse avenues for synthetic elaboration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol and showcases its application as a building block in the generation of metal complexes and in carbon-carbon bond-forming reactions, thereby highlighting its potential in constructing complex molecular architectures.

Guide_Outline Topic 2-(1-Methyl-1H-imidazol-2-yl)phenol Synthesis Synthesis Topic->Synthesis Characterization Physicochemical & Spectroscopic Characterization Topic->Characterization Applications Applications in Organic Synthesis Topic->Applications Step1 Step 1: Synthesis of 2-(1H-Imidazol-2-yl)phenol Synthesis->Step1 Metal_Complexes Ligand for Metal-Catalyzed Reactions Applications->Metal_Complexes Cross_Coupling Building Block in Cross-Coupling Reactions Applications->Cross_Coupling Bioactive Precursor for Bioactive Molecules Applications->Bioactive Step2 Step 2: N-Methylation Step1->Step2

Caption: Workflow of the technical guide.

Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol: A Two-Step Approach

A direct, one-pot synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol is not prominently described in the literature. Therefore, a robust and logical two-step approach is proposed, commencing with the synthesis of the parent heterocycle, 2-(1H-imidazol-2-yl)phenol, followed by selective N-methylation of the imidazole ring.

Synthetic_Pathway Reactants1 Salicylaldehyde Glyoxal Ammonium Hydroxide Precursor 2-(1H-Imidazol-2-yl)phenol Reactants1->Precursor Step 1: Radziszewski-type Reaction Reactants2 Precursor Methyl Iodide K2CO3 Precursor->Reactants2 Intermediate Product 2-(1-Methyl-1H-imidazol-2-yl)phenol Reactants2->Product Step 2: N-Methylation

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 2-(1H-Imidazol-2-yl)phenol

This protocol adapts the principles of the Radziszewski imidazole synthesis, which facilitates the construction of the imidazole core from an aldehyde, a 1,2-dicarbonyl compound, and ammonia.[3] Here, salicylaldehyde serves as the aldehyde component, providing the phenolic moiety.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde (10.0 g, 81.9 mmol) and a 40% aqueous solution of glyoxal (11.9 g, 81.9 mmol).

  • Solvent and Reagent Addition: Add 100 mL of ethanol to the flask and cool the mixture to 0 °C in an ice bath. While stirring vigorously, slowly add concentrated ammonium hydroxide (25 mL) to the solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up and Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. The resulting aqueous slurry is then cooled to 0-5 °C for 1-2 hours to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 2-(1H-imidazol-2-yl)phenol as a crystalline solid.

Step 2: N-Methylation of 2-(1H-Imidazol-2-yl)phenol

The N-alkylation of imidazoles is a well-established transformation.[4] This protocol utilizes methyl iodide as the methyl source and potassium carbonate as a mild base to selectively methylate the imidazole nitrogen.

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-(1H-imidazol-2-yl)phenol (5.0 g, 31.2 mmol), anhydrous potassium carbonate (8.6 g, 62.4 mmol), and 50 mL of anhydrous acetone.

  • Reagent Addition: While stirring the suspension, add methyl iodide (2.33 mL, 37.4 mmol) dropwise at room temperature.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting product, 2-(1-Methyl-1H-imidazol-2-yl)phenol, can be further purified by column chromatography on silica gel if necessary.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized building block. Below is a summary of its key properties and predicted NMR data based on analogous structures.[5][6][7][8][9]

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.19 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, DMF

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMRPredicted δ (ppm)Assignment¹³C NMRPredicted δ (ppm)Assignment
Singlet~10.0Phenolic -OHAromatic C~155.0C-OH
Multiplet~7.8-7.9Aromatic-HAromatic C~145.0Imidazole C2
Multiplet~7.2-7.4Aromatic-HAromatic C~130.0Aromatic CH
Singlet~7.1Imidazole-HAromatic C~128.0Aromatic CH
Singlet~7.0Imidazole-HAromatic C~125.0Imidazole CH
Multiplet~6.8-7.0Aromatic-HAromatic C~122.0Imidazole CH
Singlet~3.8N-CH₃Aromatic C~118.0Aromatic CH
Aromatic C~116.0Aromatic CH
Methyl C~35.0N-CH₃

Disclaimer: The NMR data presented are predicted values based on established chemical shift ranges for similar functional groups and should be confirmed by experimental analysis.

Applications in Organic Synthesis

The unique structural attributes of 2-(1-Methyl-1H-imidazol-2-yl)phenol make it a highly valuable building block for a range of synthetic applications.

Bidentate Ligand for Metal Complexes

The nitrogen atom of the imidazole ring and the oxygen of the phenolic hydroxyl group are perfectly positioned to act as a bidentate chelating ligand for various transition metals. Such complexes have shown significant promise in catalysis and materials science.[10][11][12][13]

Chelation Ligand 2-(1-Methyl-1H-imidazol-2-yl)phenol Metal Metal Center (e.g., Pd, Cu, Zn) Ligand->Metal Coordinates via N and O atoms Complex Stable Chelate Complex Metal->Complex Forms

Caption: Chelation of the ligand to a metal center.

Protocol: Synthesis of a Palladium(II) Complex

  • Preparation: In a 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-(1-Methyl-1H-imidazol-2-yl)phenol (100 mg, 0.57 mmol) in 15 mL of anhydrous methanol.

  • Base Addition: To this solution, add sodium methoxide (31 mg, 0.57 mmol) and stir for 15 minutes at room temperature to deprotonate the phenol.

  • Palladium Addition: In a separate vial, dissolve palladium(II) acetate (128 mg, 0.57 mmol) in 5 mL of warm methanol. Add this palladium solution dropwise to the ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. A precipitate will typically form.

  • Isolation: Collect the solid complex by filtration, wash with cold methanol (2 x 5 mL), and then with diethyl ether (10 mL). Dry the complex under vacuum.

The resulting palladium complex can be explored as a catalyst in various cross-coupling reactions. The steric and electronic properties of the ligand can influence the catalytic activity and selectivity.[2]

Substrate for Suzuki-Miyaura Cross-Coupling

While the C-O bond of a phenol is generally unreactive in Suzuki-Miyaura couplings, it can be activated by conversion to a sulfonate ester, such as a triflate or tosylate. This transforms the hydroxyl group into a good leaving group, enabling palladium-catalyzed C-C bond formation.[14][15][16][17][18] This strategy allows for the arylation of the phenolic position.

Protocol: Two-Step Suzuki-Miyaura Coupling

Part A: Activation of the Phenol

  • Reaction Setup: Dissolve 2-(1-Methyl-1H-imidazol-2-yl)phenol (1.0 g, 5.74 mmol) in 20 mL of anhydrous dichloromethane in a flask cooled to 0 °C.

  • Base and Reagent Addition: Add triethylamine (1.2 mL, 8.61 mmol), followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.06 mL, 6.31 mmol).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, then dry over magnesium sulfate. After filtration and solvent removal, the crude aryl triflate can be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial, combine the crude aryl triflate from Part A (5.74 mmol), an arylboronic acid (e.g., phenylboronic acid, 840 mg, 6.89 mmol), potassium carbonate (1.59 g, 11.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (331 mg, 0.29 mmol).

  • Solvent: Add a mixture of dioxane (15 mL) and water (3 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic phase, concentrate, and purify the residue by flash chromatography to obtain the biaryl product.

Scaffold for Medicinal Chemistry Exploration

The imidazole nucleus is a prolific scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[19][20][21] 2-(1-Methyl-1H-imidazol-2-yl)phenol is an excellent starting point for generating libraries of new chemical entities for biological screening. The phenolic hydroxyl group is particularly amenable to derivatization, for instance, through Williamson ether synthesis.

General Protocol: O-Alkylation for Library Synthesis

  • Deprotonation: In a suitable solvent such as DMF, treat 2-(1-Methyl-1H-imidazol-2-yl)phenol (1 equiv.) with a base like sodium hydride (1.1 equiv.) at 0 °C to form the corresponding phenoxide.

  • Alkylation: Add an alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.2 equiv.) and allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: After standard aqueous work-up, purify the resulting ether derivative by column chromatography.

This straightforward protocol can be adapted for a wide variety of alkylating agents, enabling the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Conclusion

2-(1-Methyl-1H-imidazol-2-yl)phenol is a building block of significant potential, offering multiple sites for synthetic modification. Its preparation via a reliable two-step sequence provides access to a versatile scaffold. The ability to function as a bidentate ligand, undergo cross-coupling reactions at the phenolic position after activation, and serve as a core for medicinal chemistry exploration underscores its value to the synthetic chemist. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to harness the synthetic power of this promising molecule.

References

  • Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis. [Link]

  • Yu, D.-G., & Shi, Z.-J. (2011). Mutual Activation: Suzuki–Miayura Coupling through Direct Cleavage of the sp2 C−O Bond of Naphtholate. Angewandte Chemie International Edition. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Biffis, A., et al. (2018). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. [Link]

  • Khadem, S., et al. (2015). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry. [Link]

  • Reddy, T. J., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Driessen-Hölscher, B., et al. (2020). Palladium‐Based Catalysts Supported by Unsymmetrical XYC Type Pincer Ligands: C5 Arylation of Imidazoles and Synthesis of Octinoxate Utilizing the Mizoroki–Heck Reaction. ChemistrySelect.
  • Chiappe, C., & Pieraccini, D. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules. [Link]

  • Serebryanskaya, T. V., et al. (2017). Metal complexes of backbone-halogenated imidazol-2-ylidenes. Coordination Chemistry Reviews. [Link]

  • Abdel-Wahab, B. F., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. [Link]

  • Caliendo, G., et al. (2010). Heck reaction in imidazole-based ILs.
  • Hassan, L. A., et al. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Zang, H., et al. (2014).
  • Various Authors. (2025). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications.
  • Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Various Authors. (2026).
  • Nikolova, P., et al. (2019). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]

  • Trzeciak, A. M., et al. (2015). Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands. Journal of Organometallic Chemistry.
  • Goral, M., et al. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. Materials. [Link]

  • Hossain, M., & Nanda, A. K. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Semantic Scholar.
  • Goral, M., et al. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II)
  • Covarrubias-Zambrano, O., et al. (2018). Complexes containing benzimidazolyl-phenol ligands and Ln(III) ions: Synthesis, spectroscopic studies and preliminary cytotoxicity evaluation. Journal of Molecular Structure. [Link]

  • Various Authors. (2015). 2-(Imidazol-2-yl) phenol ligands.
  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • Chan, C. H., et al. (2015). Summary: Synthesis of Salicylaldehyde and its Applications. Hong Kong University of Science and Technology.
  • Serdaliyeva, D., et al. (2022).
  • Various Authors. (2023).
  • Various Authors. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences and Research.
  • Various Authors. (2023). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II)
  • Crișan, R., & Modra, D. (2013). The Synthesis of Salicylaldehyde Varying Different Parameters. Fascicula de Inginerie.
  • Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol.
  • Various Authors. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
  • Altanlar, N., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Il Farmaco. [Link]

  • Sharma, R., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry.
  • Various Authors. (2023). Method for synthesizing imidazole compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(1-Methyl-1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. The following question-and-answer format addresses specific experimental challenges with a focus on the underlying scientific principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-(1-Methyl-1H-imidazol-2-yl)phenol is not crystallizing from solution, even after cooling. What are the initial troubleshooting steps?

A1: The inability to induce crystallization is a common challenge, often stemming from issues with supersaturation or the presence of nucleation barriers. Here is a systematic approach to troubleshoot this problem:

Underlying Principle: Crystallization requires a supersaturated solution, where the concentration of the solute is higher than its solubility at a given temperature. Nucleation, the initial formation of a stable crystalline entity, is the kinetic barrier that must be overcome.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites for crystal formation to begin.[1]

  • Introduce a Seed Crystal: If available, add a single, small crystal of pure 2-(1-Methyl-1H-imidazol-2-yl)phenol to the supersaturated solution. This bypasses the initial nucleation step by providing a template for crystal growth.[1][2]

  • Concentrate the Solution: It's possible the solution is not sufficiently supersaturated. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to "oiling out."[3][4]

  • Utilize a Lower Temperature Bath: If simple cooling to room temperature or in a standard refrigerator is ineffective, try using a colder bath, such as an ice-salt bath, to further decrease the solubility of your compound.[1]

Q2: I've observed the formation of an oil or amorphous precipitate instead of crystals. How can I resolve this "oiling out" issue?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This is often due to high solute concentration, a solvent in which the compound is too soluble, or the presence of impurities that disrupt the crystallization process.

Underlying Principle: Oiling out happens when the supersaturation level is too high, or when the temperature of the solution is above the melting point of the solute in the presence of the solvent. Impurities can also lower the melting point of the solid, contributing to this phenomenon.[4]

Troubleshooting Protocol:

  • Change the Solvent System: If dilution is ineffective, the solvent may be too good for your compound. Consider a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Gentle heating to clarify the solution followed by slow cooling can often yield crystals.[7] For a polar molecule like 2-(1-Methyl-1H-imidazol-2-yl)phenol, a common mixed solvent system could be ethanol-water.[7]

  • Purify the Crude Material: Impurities can significantly impact crystallization.[8][9][10] If you suspect impurities are present, consider purifying a small portion of your material by another method, such as column chromatography, and then use the purified material to attempt crystallization again.

Q3: How do I select an appropriate solvent for the recrystallization of 2-(1-Methyl-1H-imidazol-2-yl)phenol?

A3: Solvent selection is a critical parameter for successful crystallization. The ideal solvent will have a steep solubility curve with respect to temperature for the target compound.

Underlying Principle: A successful recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[11][12] This differential solubility allows for high recovery of the purified solid upon cooling.

Solvent Selection Workflow:

  • "Like Dissolves Like": Start by considering the polarity of 2-(1-Methyl-1H-imidazol-2-yl)phenol. The presence of a phenol group and an imidazole ring suggests it is a polar molecule capable of hydrogen bonding. Therefore, polar solvents are a good starting point.[3][13]

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your compound (e.g., 10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.

Solvent ClassExample Solvents to TestRationale
Protic Water, Ethanol, MethanolCapable of hydrogen bonding, which can be beneficial for crystallization.[14]
Aprotic Polar Acetone, Ethyl AcetateCan dissolve polar compounds without hydrogen bonding interference.
Non-polar Toluene, HexaneLess likely to be primary solvents but may be useful as anti-solvents in a mixed-solvent system.
  • Evaluate Solvent Properties:

    • Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent oiling out.[7]

    • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[3] Highly volatile solvents like DCM or diethyl ether should generally be avoided for slow evaporation methods as they can lead to poor crystal quality.[14]

Decision-Making for Solvent Selection

Caption: Workflow for selecting a suitable crystallization solvent.

Q4: The crystals I've obtained are very small needles or plates. How can I grow larger, higher-quality crystals?

A4: The size and quality of crystals are highly dependent on the rate of nucleation and growth. Rapid crystallization often leads to many small crystals, while slow, controlled crystallization promotes the growth of fewer, larger crystals.

Underlying Principle: Crystal growth is a near-equilibrium process.[13] Slowing down the rate of supersaturation allows molecules to deposit in a more ordered fashion onto the existing crystal lattice, resulting in larger and more perfect crystals.

Methods for Growing Larger Crystals:

  • Slow Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator. Insulating the flask (e.g., with paper towels) can further slow the cooling process.[4][11] Using a Dewar flask can also achieve very slow cooling.[13]

  • Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[14]

    • Dissolve your compound in a small vial using a solvent in which it is soluble.

    • Place this inner vial inside a larger, sealed jar that contains a small amount of a volatile "poor" solvent (anti-solvent).

    • Over time, the anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.[14]

  • Solvent Layering: Carefully layer a less dense, "poor" solvent on top of a solution of your compound in a "good," denser solvent in a narrow tube. Crystals will slowly form at the interface of the two solvents.[14]

Q5: I suspect polymorphism is affecting my crystallization outcome. What is polymorphism and how can I control it?

A5: Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[15][16] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[16][17]

Underlying Principle: Different polymorphs arise from different arrangements of the molecules in the crystal lattice.[15] The formation of a particular polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature.[10]

Strategies to Investigate and Control Polymorphism:

  • Vary the Crystallization Solvent: Different solvents can promote the formation of different polymorphs. Attempt crystallization from a range of solvents with varying polarities and hydrogen bonding capabilities.

  • Control the Rate of Crystallization: Rapid cooling or evaporation tends to yield a less stable (kinetically favored) polymorph, while slow crystallization is more likely to produce the most stable (thermodynamically favored) form.[17]

  • Alter the Crystallization Temperature: The relative stability of polymorphs can be temperature-dependent. Try crystallizing the compound at different temperatures to see if different crystal forms are produced.

  • Characterize the Solids: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize the different solid forms you obtain and determine if they are indeed different polymorphs.

Troubleshooting Polymorphism

Caption: A logical workflow for investigating and controlling polymorphism.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development. Retrieved from [Link]

  • Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes. Retrieved from [Link]

  • Price, S. L., et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. Retrieved from [Link]

  • Chew, J. W., et al. (n.d.). Effects of impurities on crystal growth processes. ScholarBank@NUS. Retrieved from [Link]

  • F.J.M.A.M. Rielo, L. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Pusey, M. L. (2025, July 15). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server (NTRS). Retrieved from [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 1). Advancing Approaches in Detecting Polymorphism. Retrieved from [Link]

  • AIPLA.org. (n.d.). Polymorphism in Pharmaceutical Products. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Studylib. (n.d.). Crystallization Factors & Techniques Guide. Retrieved from [Link]

  • University of Florida. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • SciSpace. (2003, January 1). Crystal Structures of two Imidazole Derivatives. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, February 2). Phenol crystals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(E)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol. Retrieved from [Link]

  • ResearchGate. (2013, October 27). How can I make my 500gm of crystalline phenol in liquid phase? Can you suggest me a cheaper and less hazardous way?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-(1H-Benzimidazol-2-yl)phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. Retrieved from [Link]

  • YouTube. (2016, October 19). Cleaning Dirty Phenol. Retrieved from [Link]

  • PubChemLite. (n.d.). Phenol, 2-(1-methyl-1h-benzimidazol-2-yl)-. Retrieved from [Link]

  • University of Dhaka. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving Regioselectivity in 2-(1-Methyl-1H-imidazol-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol. The formation of this biaryl structure, while conceptually straightforward via modern cross-coupling methods, presents a significant and often frustrating challenge: controlling the regioselectivity of the C-C bond formation. The phenol ring possesses multiple reactive C-H bonds, making the selective synthesis of the ortho-substituted product a non-trivial pursuit.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental challenges. We will explore the mechanistic underpinnings of catalyst and ligand choice, explain the causality behind common side reactions, and offer field-proven strategies to steer the reaction toward the desired 2-substituted isomer.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental principles governing the regioselectivity of the phenol-imidazole coupling. Understanding these concepts is the first step toward rational problem-solving in the lab.

Q1: What is the primary cause of poor regioselectivity in this synthesis?

A: The primary cause is the inherent reactivity of the phenol ring. The hydroxyl group is a strong ortho, para-directing group in electrophilic aromatic substitution, and this electronic influence extends to transition metal-catalyzed C-H activation pathways. Consequently, the reaction often yields a mixture of the desired 2-substituted (ortho) product and the thermodynamically stable 4-substituted (para) isomer. A secondary, but significant, challenge is the potential for O-arylation, forming a diaryl ether byproduct.

Q2: Which catalytic systems are most effective for this transformation?

A: Both palladium and nickel-based catalysts have proven effective for the C-H arylation of heterocycles with phenol derivatives.[1][2]

  • Palladium Catalysis: Palladium is the most widely studied metal for direct C-H arylation.[2] It offers a broad substrate scope but can sometimes require specific, and often expensive, ligands to achieve high regioselectivity. The mechanism typically proceeds through a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle.[3][4]

  • Nickel Catalysis: Nickel catalysts have emerged as a powerful, cost-effective alternative.[1] They have shown exceptional activity for C-H/C-O coupling reactions involving phenol derivatives (like carbamates or pivalates) and can also be applied to direct C-H arylation.[5] Nickel systems often operate under slightly different conditions and may require specific phosphine ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (dcype), to achieve high selectivity.[1]

Q3: How does the choice of ligand critically influence ortho-selectivity?

A: The ligand is arguably the most crucial variable for controlling regioselectivity. It directly modulates the steric and electronic environment of the metal catalyst.

  • Steric Hindrance: Bulky ligands can sterically block access to the ortho C-H bonds of the phenol, leading to a preference for the less hindered para position. Conversely, a carefully chosen ligand can create a pocket that favors the geometry required for ortho C-H activation.

  • Chelation Assistance: Ligands that can form a pre-transition state assembly involving the phenolic hydroxyl group can dramatically enhance ortho-selectivity. This "directing group" effect, where the ligand helps coordinate the phenol's oxygen atom to the metal center, positions the catalyst for selective activation of the adjacent C-H bond. While phenols themselves can provide some direction, specialized ligands enhance this effect significantly.[6][7][8]

Q4: What is the specific role of the base in this C-H activation reaction?

A: The base is not merely a scavenger for the HX byproduct. In modern direct C-H arylation mechanisms, the base plays an integral role in the C-H bond cleavage step. The most widely accepted pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. In this step, the base assists in abstracting the proton from the C-H bond simultaneously as the metal center coordinates to the carbon, significantly lowering the activation energy of this turnover-limiting step.[9] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can influence the reaction rate and, in some cases, the selectivity by affecting the aggregation state of the catalyst or the nucleophilicity of the phenoxide.[1]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Issue / Symptom Possible Causes Recommended Solutions & Actions
1. Low Yield & Poor Conversion Reaction stalls with significant starting material remaining.1. Inactive Catalyst: The catalyst precursor (e.g., Pd(OAc)₂) was not properly reduced to the active Pd(0) species, or the active catalyst has decomposed. 2. Incorrect Reaction Conditions: The temperature may be too low, or the chosen base/solvent combination is suboptimal. 3. Inhibitors: Trace water or oxygen can poison the catalyst.1. Catalyst & Ligand Screening: - Switch from a Palladium to a Nickel source (e.g., Ni(OTf)₂/dcype) or vice-versa.[1][5] - Screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands.2. Condition Optimization: - Incrementally increase the reaction temperature by 10-20 °C.[10] - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). - Test alternative high-boiling point solvents (e.g., dioxane, t-amyl alcohol, DMA).3. Rigorous Technique: - Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
2. Predominant para-Isomer Formation The major product is 4-(1-Methyl-1H-imidazol-2-yl)phenol.1. Steric Dominance: The catalyst-ligand complex is too bulky, favoring attack at the sterically accessible para position.2. Lack of Ortho-Direction: The reaction conditions do not promote chelation assistance from the phenolic hydroxyl group.1. Modify the Ligand: - Switch to a less sterically demanding ligand. - Employ ligands known to promote ortho-arylation, such as those based on picolinic acid or 8-aminoquinoline scaffolds, which can act as directing groups.[11]2. Introduce a Directing Group (Advanced): - As a more robust but less atom-economical approach, temporarily install a directing group (e.g., a pyrimidyl or picolinamide group) at the hydroxyl position to force ortho-selectivity, followed by removal.[12][13]
3. Significant O-Arylation Byproduct A diaryl ether byproduct is detected by LC-MS or NMR.1. Nucleophilic Phenoxide: The base used may be too strong, generating a high concentration of a highly nucleophilic phenoxide anion that attacks the catalyst center, leading to C-O reductive elimination.2. Catalyst Bias: Some catalyst systems have an inherent preference for C-O over C-C bond formation.1. Change the Base: - Switch from a strong base like an alkoxide to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.2. Additives: - The addition of certain additives, like pivalic acid (PivOH), can sometimes suppress C-O coupling pathways in related reactions, though this must be optimized carefully.
4. Difficulty in Isomer Purification The ortho- and para-isomers co-elute during column chromatography.1. Similar Polarity: The structural isomers have very similar polarities, making chromatographic separation challenging.2. Tailing on Silica: The basic imidazole and acidic phenol moieties can cause peak tailing and poor resolution on standard silica gel.1. Optimize Chromatography: - Use a very long column with a shallow solvent gradient. - Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine or pyridine) to suppress tailing. - Consider reverse-phase chromatography (C18) if the compounds are sufficiently nonpolar.2. Alternative Purification: - Attempt recrystallization from various solvent systems. Isomers often have different crystal packing energies.[14] - Explore complex-assisted crystallization, where a co-former is added to selectively crystallize one isomer.[15]

Section 3: Visual Guides & Mechanisms

Understanding the reaction pathway and the factors that influence it is key to rational optimization.

Catalytic_Cycle cluster_0 Catalytic Cycle for Direct C-H Arylation M0 Active M(0) Catalyst M_OA Oxidative Addition Intermediate Ar-M(II)-X M0->M_OA + Ar-X (Aryl Halide) M_CMD CMD Intermediate M_OA->M_CMD + Phenol, Base (C-H Activation / CMD) Product Product: 2-Arylphenol M_CMD->Product Reductive Elimination Product->M0 Regenerates Catalyst

Caption: Generalized catalytic cycle for transition metal-catalyzed direct C-H arylation.[3][4]

Regioselectivity_Factors Title Key Factors Influencing Ortho-Selectivity Ortho Desired Product (Ortho-Arylation) Ligand Ligand Design - Steric Bulk - Electronic Properties - Chelation Capability Ortho->Ligand Catalyst Metal Center - Pd vs. Ni - Oxidation State - Precursor Choice Ortho->Catalyst Conditions Reaction Conditions - Base Choice (CMD Step) - Solvent Polarity - Temperature Ortho->Conditions Substrate Substrate Effects - Phenol Electronics (OH group) - Potential for O-Arylation Ortho->Substrate

Caption: Interplay of factors determining the regiochemical outcome.

Section 4: Optimized Experimental Protocols

The following protocols provide robust starting points for achieving high ortho-selectivity. Note: These are generalized procedures and may require optimization for specific substrates. All operations should be performed under an inert atmosphere using standard Schlenk techniques.

Protocol 1: Nickel-Catalyzed C-H/C-O Arylation with a Phenol Derivative

This protocol is adapted from methodologies developed for nickel-catalyzed C-H/C-O coupling, which often provides excellent regioselectivity.[1][5] It uses a phenol carbamate as the coupling partner.

  • Reagent Preparation:

    • To a solution of phenol (1.0 equiv) in anhydrous THF, add NaH (1.2 equiv, 60% dispersion in mineral oil) at 0 °C.

    • Stir for 30 minutes, then add N,N-dimethylcarbamoyl chloride (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the phenol carbamate. Purify by column chromatography if necessary.

  • Coupling Reaction:

    • To an oven-dried Schlenk tube, add Ni(OTf)₂ (10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcype, 12 mol%), and K₃PO₄ (3.0 equiv).

    • Evacuate and backfill the tube with argon three times.

    • Add the phenol carbamate (1.0 equiv), 1-methyl-1H-imidazole (1.5 equiv), and anhydrous t-amyl alcohol.

    • Seal the tube and place it in a preheated oil bath at 110-130 °C.

    • Stir for 12-36 hours, monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to isolate the 2-(1-Methyl-1H-imidazol-2-yl)phenol product. The carbamate group is often cleaved in situ or during workup/chromatography.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation

This protocol is a general method for direct C-H arylation, where selectivity is highly dependent on the choice of ligand and additives.[2][9]

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), a selected ligand (e.g., a bulky phosphine or NHC precursor, 10 mol%), and K₂CO₃ (2.5 equiv).

    • Evacuate and backfill the tube with argon three times.

    • Add phenol (1.5 equiv), 2-bromo-1-methyl-1H-imidazole (1.0 equiv), and anhydrous dioxane or DMF.

    • If using an additive like pivalic acid (PivOH, 30 mol%), add it at this stage.

  • Reaction Execution:

    • Seal the tube and place it in a preheated oil bath at 120-140 °C.

    • Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by silica gel column chromatography, potentially using an eluent system containing a small amount of triethylamine to improve resolution.

Section 5: References

  • Niu, Y., et al. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science. Available at: [Link]

  • Yoshikai, N., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Communications. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at: [Link]

  • Singh, P., et al. (2019). Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand. ChemistrySelect. Available at: [Link]

  • PapersFlow. (n.d.). Palladium-Catalyzed C-H Arylation: Research Guide & Papers. PapersFlow. Retrieved February 17, 2026. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved February 17, 2026. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope of imidazole C–H arylation with phenol derivatives. ResearchGate. Retrieved February 17, 2026. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Lapointe, D., & Fagnou, K. (2010). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology. Available at: [Link]

  • Sahoo, B., et al. (2024). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society. Available at: [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Bellina, F., & Rossi, R. (2010). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. European Journal of Organic Chemistry. Available at: [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. Available at: [Link]

  • van der Ham, A., et al. (2022). Dual Nickel/Palladium-Catalyzed Reductive Cross-Coupling Reactions Between Two Phenol Derivatives. ChemRxiv. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). C-H Activation. American Chemical Society. Retrieved February 17, 2026. Available at: [Link]

  • Kim, H., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science. Available at: [Link]

  • Poddar, S., et al. (2017). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Matouš, J., et al. (2021). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C-O Arylation of Guaiacols. Organic Letters. Available at: [Link]

  • Liu, F.-S., et al. (2014). N-heterocyclic carbene-palladium(II)-1-methylimidazole complex-catalyzed direct C-H bond arylation of (benz)imidazoles with aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • da Silva, J. G., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. Available at: [Link]

  • Fun, H.-K., et al. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E. Available at: [Link]

  • Saha, C., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal. Available at: [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, H., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science. Available at: [Link]

  • Shang, M., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • da Silva Júnior, E. N. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Zhao, J., et al. (2009). Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes. Dalton Transactions. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. ResearchGate. Retrieved February 17, 2026. Available at: [Link]

  • Arshad, M., et al. (2011). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E. Available at: [Link]

  • Yang, Y., et al. (2018). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm. Available at: [Link]

  • Jadhav, S. D., et al. (2022). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts. Organic Chemistry Portal. Retrieved February 17, 2026. Available at: [Link]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Retrieved February 17, 2026. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. Retrieved February 17, 2026. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Retrieved February 17, 2026. Available at:

  • ResearchGate. (n.d.). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. ResearchGate. Retrieved February 17, 2026. Available at: [Link]

Sources

Scalable synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol

Welcome to the technical support center for the scalable synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol. This guide is designed for researchers, chemists, and process development professionals engaged in the industrial production of this key chemical intermediate. We provide in-depth protocols, mechanistic insights, and robust troubleshooting solutions to facilitate a smooth, efficient, and scalable synthesis campaign.

Overview of Recommended Synthetic Pathway

For industrial applications, a two-step synthesis is recommended for its reliability, use of readily available starting materials, and amenability to scale-up. The pathway involves:

  • Step 1: Formation of the Imidazole Core. Synthesis of the intermediate, 2-(1H-imidazol-2-yl)phenol, via a modified Debus-Radziszewski reaction.[1][2]

  • Step 2: Regioselective N-Methylation. Introduction of the methyl group at the N1 position of the imidazole ring to yield the final product.

Synthetic_Pathway SM Starting Materials (Salicylaldehyde, Glyoxal, Ammonium Acetate) Intermediate Step 1: Imidazole Formation 2-(1H-imidazol-2-yl)phenol SM->Intermediate Condensation (Glacial Acetic Acid) Methylation Step 2: N-Methylation (e.g., Dimethyl Carbonate) Intermediate->Methylation Base (e.g., K2CO3) Solvent (e.g., DMF) Product Final Product 2-(1-Methyl-1H-imidazol-2-yl)phenol Methylation->Product

Caption: Recommended two-step synthetic workflow for industrial production.

Part 1: Synthesis of 2-(1H-imidazol-2-yl)phenol (Intermediate)

This step builds the core heterocyclic structure. The Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a foundational method for creating substituted imidazoles.[1][2][3]

Detailed Experimental Protocol
  • Reactor Setup: To a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge glacial acetic acid.

  • Reagent Addition: Under agitation, add salicylaldehyde (1.0 eq) and aqueous glyoxal (40% wt., 1.05 eq).

  • Ammonia Source: Slowly add ammonium acetate (3.0 eq). The use of ammonium acetate serves as an in situ source of ammonia, which is more manageable on a large scale than handling gaseous ammonia.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.

  • In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of salicylaldehyde is complete.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vessel containing cold water (10x the volume of acetic acid). This will cause the product to precipitate.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum at 60-70 °C to a constant weight. The crude material is often of sufficient purity for the next step.

Troubleshooting & FAQs: Step 1
Problem / Question Plausible Cause(s) Recommended Action(s) & Explanation
Low or No Product Formation 1. Low Reaction Temperature: Insufficient energy to overcome the activation barrier for the condensation reactions. 2. Reagent Quality: Degradation of glyoxal or salicylaldehyde.1. Ensure the internal reaction temperature reaches and is maintained at reflux. 2. Verify the quality and concentration of starting materials. Use freshly opened or properly stored reagents.
Why is a large excess of ammonium acetate used? Ammonium acetate acts as both the ammonia source and a buffer. A significant excess is required to drive the multiple condensation equilibria towards product formation.Maintain the recommended 3.0 equivalents. Reducing this can lead to incomplete reaction and the formation of side products from the self-condensation of glyoxal.
Formation of a Dark, Tarry Side Product Polymerization or degradation of salicylaldehyde or glyoxal under harsh acidic conditions and high temperatures.1. Ensure a steady and controlled heating ramp-up. Avoid localized overheating. 2. Do not prolong the reaction time unnecessarily once starting material is consumed as per IPC.
Product Fails to Precipitate During Work-up The product may have some solubility in the acidic aqueous mixture, or an insufficient volume of water was used.1. Ensure a sufficient volume of cold water is used for precipitation (at least 10x the volume of acetic acid). 2. After precipitation, neutralize the slurry carefully with a base like sodium bicarbonate to a pH of 7-8. This decreases the solubility of the phenolic product, promoting more complete precipitation.

Part 2: Regioselective N-Methylation

The critical challenge in this step is achieving selective methylation at the N1 position over the N3 position to avoid the formation of the undesired isomer, 2-(3-methyl-1H-imidazol-2-yl)phenol. The choice of methylating agent, base, and solvent is paramount.

Key Considerations for Scalability & Selectivity
  • Methylating Agent: While methyl iodide is highly reactive, its use at scale is often discouraged due to its toxicity and volatility. Dimethyl sulfate is also effective but highly toxic.[4] A greener and safer alternative for industrial synthesis is Dimethyl Carbonate (DMC) , which exhibits lower toxicity and acts as both a reagent and a solvent.[5]

  • Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the imidazole nitrogen but is cost-effective and easy to handle.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is effective.[5] These solvents facilitate the reaction by solvating the potassium ions, increasing the reactivity of the imidazolide anion.

Detailed Experimental Protocol (Using DMC)
  • Reactor Setup: To a clean, dry reactor, add 2-(1H-imidazol-2-yl)phenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.

  • Reagent Addition: Under agitation, add dimethyl carbonate (2.0-3.0 eq).

  • Reaction: Heat the mixture to 120-140 °C. The reaction is typically slower than with traditional alkyl halides and may require 8-12 hours.

  • In-Process Check (IPC): Monitor the reaction by HPLC to track the disappearance of the starting material and the formation of the desired N1-methylated product versus the N3-isomer.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃).

  • Isolation: Add water to the filtrate to precipitate the crude product. The product can then be extracted into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[6]

Troubleshooting & FAQs: Step 2
Problem / Question Plausible Cause(s) Recommended Action(s) & Explanation
Low Conversion / Stalled Reaction 1. Insufficient Base: Incomplete deprotonation of the imidazole nitrogen. 2. Wet Reagents/Solvent: Water will consume the base and can hydrolyze the methylating agent.1. Ensure the K₂CO₃ is finely powdered and anhydrous. Use at least 1.5 equivalents. 2. Use anhydrous grade solvents and ensure the intermediate from Step 1 is thoroughly dried.
Poor N1/N3 Regioselectivity (High Isomer Formation) The electronic and steric environments of N1 and N3 are similar. The reaction conditions (solvent, temperature, counter-ion) heavily influence the outcome.1. Solvent Choice: Polar aprotic solvents like DMF generally favor N1 alkylation.[5] 2. Protecting Group Strategy: For ultimate selectivity (though adding steps), the phenolic hydroxyl group can be protected (e.g., as a benzyl ether). This significantly increases the steric bulk near the N3 position, strongly directing methylation to N1. The protecting group is removed in a subsequent step.
What is the best way to separate the N1 and N3 isomers? The isomers often have very similar polarities, making chromatographic separation difficult at scale.Fractional Crystallization is the most viable industrial method. Exploit small differences in solubility in various solvent systems. A detailed screening of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane mixtures) is required to develop a robust crystallization-based separation.
Product is an oil or fails to crystallize Presence of residual solvent (DMF) or impurities (including the N3 isomer) that are acting as a crystallization inhibitor.1. Ensure complete removal of high-boiling solvents like DMF via vacuum distillation. An azeotropic distillation with a solvent like toluene can be effective. 2. Attempt to "seed" the oil with a small crystal of pure product if available. 3. If impurities are the cause, an upstream purification (e.g., a quick silica plug filtration) or a more rigorous recrystallization may be necessary.

General Troubleshooting Workflow

When encountering unexpected results, a logical diagnostic approach is crucial. The following flowchart provides a systematic guide to problem-solving.

Troubleshooting_Workflow Start Unexpected Result (Low Yield, Impurity, etc.) Check_SM 1. Verify Starting Material (Purity, Identity, Stoichiometry) Start->Check_SM Check_Cond 2. Review Reaction Conditions (Temp, Time, Atmosphere, Agitation) Check_SM->Check_Cond Materials OK Check_WU 3. Analyze Work-up & Isolation (pH, Solvents, Temp, Losses) Check_Cond->Check_WU Conditions OK Check_Ana 4. Re-run Analysis (NMR, HPLC, MS) Confirm impurity structure Check_WU->Check_Ana Process OK Consult Consult Process Chemist & Review Literature Check_Ana->Consult Problem Identified

Caption: A systematic workflow for diagnosing experimental issues.

Data & Specifications

Table 3: Analytical Specifications for Key Compounds
Compound Test Typical Specification
2-(1H-imidazol-2-yl)phenol AppearanceOff-white to light tan solid
Melting Point226-228 °C[7]
¹H NMR (DMSO-d₆)δ ~13.2 (s, 1H, NH), ~9.0 (s, 1H, OH), 7.4-6.5 (m, 6H, Ar-H)[7]
HPLC Purity≥98.0%
2-(1-Methyl-1H-imidazol-2-yl)phenol AppearanceWhite to off-white crystalline solid
Melting Point~145-148 °C
¹H NMR (CDCl₃)δ ~7.3-6.8 (m, 6H, Ar-H), ~3.7 (s, 3H, N-CH₃)
HPLC Purity≥99.5% (Isomer content <0.15%)

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • CN103086978B - A kind of method preparing 1-methylimidazole - Google Patents. (n.d.).
  • Ullmann Condensation. (n.d.). SynArchive. Retrieved February 17, 2026, from [Link]

  • Processes for nitration of N-substituted imidazoles - Eureka | Patsnap. (n.d.). Retrieved February 17, 2026, from [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. (n.d.). Retrieved February 17, 2026, from [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (2023). Retrieved February 17, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer - The Journal of Organic Chemistry (ACS Publications). (2013). Retrieved February 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • (PDF) 2-(1H-Benzimidazol-2-yl)phenol - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents. (n.d.).
  • Ullmann coupling-An overview - OperaChem. (2025). Retrieved February 17, 2026, from [Link]

  • CN115626896A - Method for synthesizing imidazole compound - Google Patents. (n.d.).
  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. (2015). Retrieved February 17, 2026, from [Link]

  • WO2018216822A1 - Novel imidazole derivatives - Google Patents. (n.d.).
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Retrieved February 17, 2026, from [Link]

  • Process for manufacture of imidazoles - Patent US-6177575-B1 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Imidazole derivatives and salts thereof and their synthesis - European Patent Office - Googleapis.com. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2-(Imidazol-2-yl) phenol ligands. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA - International Science Community Association. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2-(1H-Benzimidazol-2-yl)phenol - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Overcoming solubility issues with 2-(1-Methyl-1H-imidazol-2-yl)phenol in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges associated with the poor solubility of 2-(1-Methyl-1H-imidazol-2-yl)phenol in reaction settings. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Introduction: The Solubility Challenge

2-(1-Methyl-1H-imidazol-2-yl)phenol is a heterocyclic compound featuring both a weakly acidic phenol group and a potentially basic methylated imidazole ring. This amphoteric nature, combined with its aromatic structure, can lead to complex solubility behavior in different solvent systems and pH environments. Inadequate solubility is a primary cause of slow or incomplete reactions, preventing starting materials from interacting effectively and leading to low yields or reaction failure.[1] This guide offers systematic approaches to diagnose and resolve these critical solubility issues.

Frequently Asked Questions (FAQs)
Q1: My 2-(1-Methyl-1H-imidazol-2-yl)phenol is not dissolving in my primary reaction solvent. What are the first things I should try?

A1: Before making significant changes to your reaction system, several simple physical methods can enhance dissolution. These methods increase the kinetic energy of the system, helping to overcome the activation energy barrier for solvation.

  • Heating: Gently warming the solvent can significantly increase the solubility of many organic compounds.[1] However, be mindful of the solvent's boiling point and the thermal stability of your reactants. Overheating can lead to solvent loss or compound decomposition.[2]

  • Sonication: Using an ultrasonic bath can break down solid agglomerates and increase the surface area of the solute, facilitating faster dissolution.[1] This is a high-energy method that can be very effective for stubborn solids.

  • Particle Size Reduction: Grinding the solid material into a fine powder increases its surface-area-to-volume ratio, which can accelerate the rate of dissolution.[1][3]

If these initial steps fail, it indicates a more fundamental incompatibility between your solute and solvent, requiring a chemical or formulation-based approach.

Q2: How does the structure of 2-(1-Methyl-1H-imidazol-2-yl)phenol influence its solubility?

A2: The molecule's solubility is governed by its two key functional groups: the phenol and the imidazole ring.

  • Phenolic Group (-OH): This group is weakly acidic. In a basic medium (high pH), it can be deprotonated to form a highly polar phenoxide anion (-O⁻), which dramatically increases its solubility in polar solvents like water.[4][5]

  • Imidazole Ring: The non-methylated nitrogen on the imidazole ring is basic and can be protonated in an acidic medium (low pH) to form a cationic imidazolium salt. This charge also significantly enhances aqueous solubility.[6]

Because the molecule can exist in a neutral, positively charged, or negatively charged state depending on the pH, its solubility is highly pH-dependent.[7] It will exhibit its lowest solubility at its isoelectric point, where the net charge is zero.

Troubleshooting and Optimization Workflow

For a systematic approach to resolving solubility issues, follow this workflow. It provides a logical progression from simple physical adjustments to more complex chemical modifications of your reaction medium.

G Solubility Troubleshooting Workflow start Start: Compound Insoluble physical Attempt Physical Methods Heating Sonication Grinding start->physical check1 Is it Soluble? physical->check1 chemical Initiate Chemical Modification check1->chemical No success Proceed with Reaction check1->success Yes ph_mod pH Modification Adjust pH to favor ionized form See Protocol 1 chemical->ph_mod cosolvent Co-Solvent Screening Add miscible solvent to increase polarity range See Protocol 2 chemical->cosolvent check2 Is it Soluble? ph_mod->check2 check3 Is it Soluble? cosolvent->check3 check2->success Yes fail Advanced Methods | {Consider Solid Dispersion | Phase-Transfer Catalyst} check2->fail No check3->success Yes check3->fail No G Effect of pH on Compound Ionization & Solubility cluster_low_ph Low pH (Acidic) cluster_neutral_ph Isoelectric Point (Neutral) cluster_high_ph High pH (Basic) low_ph_img neutral_img low_ph_label Cationic Form (Protonated Imidazole) High Aqueous Solubility high_ph_img neutral_label Neutral Form Low Aqueous Solubility high_ph_label Anionic Form (Deprotonated Phenol) High Aqueous Solubility

Caption: Ionization states at different pH values.

Q4: What is a co-solvent, and how do I choose one?

A4: A co-solvent is a secondary, miscible solvent added in a small to moderate amount to the primary reaction solvent to increase the solubility of a reactant. [8][9]Co-solvents work by reducing the overall polarity difference between the solute and the solvent system. [] Choosing a Co-Solvent: The principle of "like dissolves like" is your primary guide. Since 2-(1-Methyl-1H-imidazol-2-yl)phenol has both polar (phenol, imidazole) and non-polar (aromatic rings) characteristics, a moderately polar aprotic solvent is often a good starting point.

Co-Solvent CandidateTypeRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of compounds. High boiling point.
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, widely used in organic synthesis.
Acetonitrile (MeCN) Polar AproticLower boiling point than DMSO/DMF, easier to remove post-reaction.
Tetrahydrofuran (THF) Moderately Polar AproticGood for dissolving organic molecules, but can form explosive peroxides.
Ethanol / Methanol Polar ProticCan act as hydrogen bond donors/acceptors, potentially aiding solubility. [11]

Important Considerations:

  • Miscibility: Ensure the co-solvent is fully miscible with your primary solvent.

  • Reactivity: The co-solvent must be inert under your reaction conditions.

  • Downstream Processing: Consider how the co-solvent will be removed during workup and purification. [12]

Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile

This protocol helps you identify the optimal pH for maximizing the solubility of your compound in an aqueous or protic solvent system.

Methodology:

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Add Excess Compound: Add an excess amount of 2-(1-Methyl-1H-imidazol-2-yl)phenol to a fixed volume of each buffer in separate, sealed vials. An excess is confirmed by visible undissolved solid.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. [13]4. Separate Phases: Centrifuge the samples to pellet the undissolved solid.

  • Sample and Analyze: Carefully remove the supernatant and filter it through a 0.22 µm filter. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). [13]6. Plot Data: Plot solubility (concentration) as a function of pH to visualize the solubility curve and identify the pH ranges of highest solubility.

Protocol 2: Screening for an Effective Co-solvent System

This protocol provides a systematic way to find an effective co-solvent and the optimal ratio for your reaction. [1] Methodology:

  • Preparation: Place a known amount of 2-(1-Methyl-1H-imidazol-2-yl)phenol into a reaction vessel.

  • Primary Solvent Addition: Add your primary reaction solvent in the amount dictated by your reaction concentration. Stir the mixture.

  • Co-solvent Titration: Gradually add a chosen co-solvent (e.g., DMSO) dropwise while stirring vigorously.

  • Monitor Dissolution: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.

  • Record Ratio: Record the final volume ratio of the primary solvent to the co-solvent required for complete dissolution. This ratio should be used for setting up the full-scale reaction. [1]6. Test Reaction: It is advisable to run a small-scale test reaction in the determined co-solvent system to ensure it does not inhibit the desired chemical transformation.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Wikipedia. (2023). Cosolvent.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • SlideShare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?.
  • ResearchGate. (2025, August 7). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • Solubility of Things. (n.d.). 2-(1H-benzimidazol-2-yl)phenol.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Aqueous Solubility of CI 972 Anhydrous.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation.
  • The Royal Society of Chemistry. (n.d.). The reactions of the phenols.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

Sources

Technical Support Center: A Guide to Optimizing the Purity of 2-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals navigating the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol. Achieving high purity for this compound is critical for downstream applications, yet the synthesis is sensitive to a variety of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established principles of modern organic chemistry, particularly cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for preparing 2-(1-Methyl-1H-imidazol-2-yl)phenol?

A1: The synthesis of this biaryl compound is typically achieved through transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds.[1] The two most common and effective strategies are:

  • Suzuki-Miyaura Coupling: This involves the reaction of an organoboron reagent (like a boronic acid or ester) with an organohalide.[2][3] For this target, one could couple 2-halo-1-methyl-1H-imidazole with a (2-hydroxyphenyl)boronic acid derivative or vice-versa. This method is widely favored due to the commercial availability of reagents and the generally mild reaction conditions.[4]

  • Ullmann Condensation/Coupling: A classical copper-catalyzed reaction, the Ullmann reaction can couple an aryl halide with a phenol.[5][6] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric copper.[5] Modern variations use soluble copper catalysts with specific ligands to proceed under milder conditions.[7]

Q2: My reaction yields are consistently low, and the primary impurity is unreacted starting material. What is the most likely cause?

A2: This issue almost always points to a problem with the catalytic cycle. The most common culprits are an inactive catalyst or inefficient transmetalation.

  • Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). Pre-catalysts like Pd(OAc)₂ must be reduced in situ. If this reduction is inefficient or if the Pd(0) species is oxidized and precipitates out of solution (as palladium black), the reaction will stall. Ensure your phosphine ligands are not oxidized and that the solvent is thoroughly degassed to remove oxygen.

  • Inefficient Transmetalation (Suzuki Coupling): The transfer of the organic group from boron to palladium is a critical step and is highly dependent on the base.[8] The base activates the boronic acid to form a more nucleophilic borate species, facilitating the transfer. If the base is too weak or not sufficiently soluble in the reaction medium, this step will be slow, leading to incomplete conversion.

Q3: I'm observing significant amounts of a homocoupled byproduct (e.g., biphenol or a bi-imidazole). How can I suppress this side reaction?

A3: Homocoupling is a common side reaction in many cross-coupling protocols. It occurs when two molecules of the same starting material couple with each other (e.g., two molecules of the boronic acid or two molecules of the aryl halide). This is often exacerbated by:

  • High Temperatures: Elevated temperatures can promote these undesired pathways.

  • Presence of Oxygen: Traces of oxygen can facilitate the oxidative homocoupling of boronic acids.

  • Catalyst System: Some catalyst/ligand combinations are more prone to promoting homocoupling. The primary solution is to ensure rigorous degassing of your solvent and to run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Optimizing the reaction temperature to the minimum required for efficient product formation is also crucial.

Q4: Why is the choice of solvent so critical for the purity of the final product?

A4: The solvent plays a multifaceted role in the reaction's success and selectivity.[9][10] It must not only dissolve the reactants but also facilitate the key steps of the catalytic cycle. For instance, in Suzuki couplings, a combination of an organic solvent (like dioxane, toluene, or DMF) and an aqueous basic solution is often used.[4] The solvent system influences the solubility of the base, the stability of the catalytic intermediates, and the rate of the desired reaction versus side reactions. An inappropriate solvent can lead to catalyst decomposition or poor reaction kinetics, both of which can result in a complex mixture of products that is difficult to purify.[9]

Part 2: Troubleshooting Guide for Purity Optimization

This section addresses specific experimental issues and provides actionable solutions grounded in mechanistic principles.

Scenario 1: Low Purity Due to Protodeboronation
  • Symptom: You observe the formation of 1-methylimidazole (the byproduct of the boronic acid losing its boron group) in your crude reaction mixture by LC-MS or GC-MS analysis.

  • Causality (The "Why"): Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your nucleophilic partner, reducing the yield of the desired product.[11] It is often promoted by excessive water, overly acidic or basic conditions, and high temperatures.

  • Field-Proven Solutions:

    • Use Anhydrous Solvents: While some water is often necessary for Suzuki couplings, using rigorously dried organic solvents as the main medium can minimize this side reaction.

    • Select the Right Base: Use a moderately strong, non-nucleophilic base. Anhydrous K₃PO₄ or K₂CO₃ are often superior to stronger bases like NaOH or KOH, which can create a highly aqueous environment that promotes protodeboronation.[8]

    • Protect the Phenol: The acidic proton of the phenol group can interfere with the reaction. Protecting it as a methyl ether (i.e., using a (2-methoxyphenyl)boronic acid) and then deprotecting in a final step can significantly improve purity by preventing unwanted acid-base chemistry.

    • Consider Aryltrifluoroborates: Potassium aryltrifluoroborate salts are often more stable to protodeboronation than their corresponding boronic acids and can be used as effective coupling partners.[4]

Scenario 2: Complex Crude Mixture with Multiple Unidentified Impurities
  • Symptom: TLC analysis shows multiple spots, and the ¹H NMR spectrum of the crude product is complex and difficult to interpret.

  • Causality (The "Why"): This often indicates catalyst decomposition or reaction conditions that are too harsh, leading to non-specific side reactions. Palladium catalysts, especially when not properly coordinated by ligands, can degrade at high temperatures. Furthermore, highly reactive intermediates can react with the solvent (e.g., DMF at high temperatures) or other functional groups present in the molecule.

  • Field-Proven Solutions:

    • Lower the Reaction Temperature: Many modern catalyst systems are highly active and do not require the high temperatures of older protocols. Screen temperatures starting from 80 °C and only increase if necessary.

    • Optimize the Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[12] For coupling with heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior to PPh₃.[13][14] A well-chosen ligand can accelerate the desired reaction, allowing for lower temperatures and shorter reaction times.

    • Degas Rigorously: Oxygen can degrade both the phosphine ligands (to phosphine oxides) and the palladium catalyst itself. Degas your solvent by sparging with argon for at least 30 minutes before adding the catalyst and reagents.

Part 3: Optimized Experimental Protocol (Suzuki-Miyaura Approach)

This protocol is a robust starting point for the synthesis, designed to minimize common impurities.

Step 1: Reagent and Glassware Preparation

  • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry argon or nitrogen.

  • Use anhydrous solvents. Dioxane can be dried by passing it through an activated alumina column.

  • Degas the solvent: Sparge the dioxane and water with argon for 30-45 minutes prior to use.

Step 2: Reaction Assembly

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1-methyl-1H-imidazole (1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed dioxane and degassed water to form a 10:1 mixture (e.g., 10 mL dioxane, 1 mL water). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

Step 3: Monitoring and Work-up

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification and Deprotection

  • Purify the crude intermediate (2-(2-methoxyphenyl)-1-methyl-1H-imidazole) by flash column chromatography on silica gel.

  • Dissolve the purified intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5 equiv) in DCM.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding methanol, followed by saturated aqueous sodium bicarbonate.

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, 2-(1-Methyl-1H-imidazol-2-yl)phenol. Further purification by chromatography or recrystallization may be necessary.

Part 4: Data and Visualizations

Data Presentation

Table 1: Effect of Base and Solvent on Product Purity in a Model Suzuki Coupling

Base (3.0 equiv)Solvent SystemTemperature (°C)Purity (Product : Homocoupling Ratio)
K₂CO₃Dioxane / H₂O (10:1)10085 : 15
K₃PO₄Dioxane / H₂O (10:1)10095 : 5
Cs₂CO₃Dioxane (anhydrous)10092 : 8
NaOHEthanol / H₂O (3:1)8070 : 30 (with significant protodeboronation)

Purity determined by ¹H NMR integration of the crude reaction mixture.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal SideReaction Side Reactions (Homocoupling, Protodeboronation) OxAdd->SideReaction RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base (Activated Boronic Acid) BoronicAcid->Transmetal BoronicAcid->SideReaction

Caption: The Suzuki-Miyaura catalytic cycle and points of impurity formation.

Troubleshooting_Flowchart Start Low Purity in Final Product Analyze Analyze Crude by LC-MS & NMR Start->Analyze HighSM High Starting Material? Analyze->HighSM Homocoupling Homocoupling Products Present? HighSM->Homocoupling No Sol_SM Check Catalyst Activity Optimize Ligand & Temp HighSM->Sol_SM Yes Protodeboronation Protodeboronation Byproduct? Homocoupling->Protodeboronation No Sol_Homo Improve Degassing Lower Temperature Homocoupling->Sol_Homo Yes Sol_Proto Use Anhydrous Solvent Switch to Milder Base (K₃PO₄) Protodeboronation->Sol_Proto Yes

Caption: A decision tree for troubleshooting common purity issues.

Part 5: References

  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: Google Cloud Search Result URL:

  • Title: Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH Source: National Institutes of Health URL:

  • Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings Source: MDPI URL:

  • Title: N-Arylation of imidazole with arylboronic acid in various solvents and... Source: ResearchGate URL:

  • Title: Dual Nickel/Palladium-Catalyzed Reductive Cross-Coupling Reactions Between Two Phenol Derivatives Source: ChemRxiv URL:

  • Title: Buchwald-Hartwig Coupling Source: Alfa Chemistry URL:

  • Title: Formal Direct Cross-Coupling of Phenols with Amines Source: ResearchGate URL:

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC Source: National Institutes of Health URL:

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Google Cloud Search Result URL:

  • Title: Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles Source: Nanotechnology Perceptions URL:

  • Title: Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition Source: SciSpace URL:

  • Title: Synthesis of substituted N-heterocycles by N-arylation Source: Organic Chemistry Portal URL:

  • Title: Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight Source: Nature Synthesis URL:

  • Title: 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC Source: National Institutes of Health URL:

  • Title: A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides Source: ACS Publications URL:

  • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles... Source: National Institutes of Health URL:

  • Title: Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system - PMC Source: National Institutes of Health URL:

  • Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cross-coupling reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ullmann Condensation - SynArchive Source: SynArchive URL: [Link]

  • Title: Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents Source: Google Cloud Search Result URL:

  • Title: Suzuki cross-coupling reaction - YouTube Source: YouTube URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: View of Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles Source: Nanotechnology Perceptions URL: [Link]

  • Title: Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives Source: MDPI URL: [Link]

  • Title: Method for synthesizing imidazole compound - Google Patents Source: Google Patents URL:

  • Title: Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol Source: Google Cloud Search Result URL:

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: PURIFICATION OF PHENOL Source: Google Cloud Search Result URL:

  • Title: Recent advances in the synthesis of imidazoles Source: Royal Society of Chemistry URL: [Link]

  • Title: 2-(1H-Benzimidazol-2-yl)phenol - PMC Source: National Institutes of Health URL: [Link]

  • Title: Ullmann Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Ullmann Coupling & other Cu Catalyzed reactions Source: Organic Synthesis URL: [Link]

  • Title: Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst Source: Google Cloud Search Result URL:

  • Title: N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide Source: MDPI URL: [Link]

  • Title: Synthesis and antimicrobial study of 2-amino-imidazole derivatives Source: Google Cloud Search Result URL:

Sources

Validation & Comparative

Dual-Modal Purity Validation of 2-(1-Methyl-1H-imidazol-2-yl)phenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

In the synthesis of bidentate ligands like 2-(1-Methyl-1H-imidazol-2-yl)phenol (hereafter MIP ), relying on a single analytical technique often yields "blind spots" that compromise downstream applications in coordination chemistry or pharmaceutical intermediate validation.[1]

This guide objectively compares and integrates two orthogonal methodologies: Reverse-Phase HPLC (UV-DAD) and Derivatized GC-MS .[1] While HPLC is the industry standard for non-volatile quantification, it frequently misses trapped solvents and volatile precursors. Conversely, GC-MS excels at structural confirmation but struggles with thermal instability without derivatization.

The Verdict: A standalone HPLC method is insufficient for >99.5% purity claims due to the amphoteric nature of MIP. This guide validates a Dual-Modal Protocol as the superior alternative to single-method workflows.[1]

Chemical Context & Impurity Profile[1][2][3][4]

To validate purity, one must first understand the "Enemy"—the specific impurities inherent to the synthesis of MIP. The standard synthesis often involves the condensation of salicylaldehyde with glyoxal and methylamine (Radziszewski-type reaction) or ring closure of N-(2-hydroxyphenyl)amidines.[1]

Critical Impurity Targets
  • Salicylaldehyde (Precursor): UV-active, potential HPLC co-elution.

  • 1-Methylimidazole (Side Product): Basic, causes peak tailing in unbuffered HPLC.[1]

  • Oxidative Dimers: Formed during workup if phenol protection is compromised.

Diagram 1: Synthesis & Impurity Logic

Visualization of the chemical pathway and potential failure points.

MIP_Synthesis_Flow Precursors Precursors: Salicylaldehyde + Methylamine + Glyoxal Reaction Cyclization (Radziszewski) Precursors->Reaction Crude Crude MIP (Mixture) Reaction->Crude Impurity_A Impurity A: Unreacted Salicylaldehyde (Phenolic) Crude->Impurity_A Residual Impurity_B Impurity B: 1-Methylimidazole (Basic) Crude->Impurity_B Residual Product Target: 2-(1-Methyl-1H-imidazol-2-yl)phenol (Amphoteric) Crude->Product Purification

Caption: Chemical flow illustrating the origin of critical impurities (A & B) relative to the target amphoteric ligand.

Method A: HPLC-DAD (The Quantitative Standard)

Objective: Quantify non-volatile impurities and the main peak with high precision.

The Challenge: Amphotericity

MIP contains a phenolic hydroxyl group (pKa ~9-10) and an imidazole nitrogen (pKa ~7).[1]

  • Risk: At neutral pH, the imidazole moiety interacts with silanols on silica columns, causing severe tailing.

  • Solution: Acidic buffering (pH 3.0). At this pH, the imidazole is fully protonated (cationic), and the phenol is protonated (neutral), ensuring sharp peak shapes on C18 columns.

Optimized Protocol
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µmEnd-capping reduces secondary silanol interactions with the basic imidazole.[1]
Mobile Phase A 25mM Potassium Phosphate Buffer (pH 3.0)Suppresses silanol ionization; keeps imidazole protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol for this aromatic system.
Gradient 0-5 min: 10% B; 5-20 min: 10%→80% BRetains polar imidazole salts early; elutes hydrophobic phenol late.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection DAD @ 274 nm (bw 4nm)Max absorption for phenolic imidazoles; 274nm minimizes solvent noise.

Expert Insight: Do not use unbuffered water/methanol. The basic imidazole nitrogen will cause the peak to broaden significantly, masking impurities.

Method B: GC-MS (The Structural Confirmation)

Objective: Identify volatile organic impurities (VOIs) and confirm molecular mass structure.

The Challenge: Phenolic Tailing

Phenols possess active hydrogens that hydrogen-bond with the GC liner and column stationary phase, leading to poor sensitivity and "ghost" peaks.

  • Solution: Silylation derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

Optimized Protocol
  • Sample Prep: Dissolve 2 mg MIP in 1 mL anhydrous pyridine.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.

    • Mechanism:[1][2][3] Replaces the phenolic -OH proton with a -TMS group, rendering the molecule volatile and non-polar.[1][4]

  • GC Parameters:

    • Column: HP-5MS (5% Phenyl Methyl Siloxane).[1]

    • Inlet: 250°C, Split 20:1.

    • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Source: Electron Impact (EI), 70 eV.

Expert Insight: Watch for the bis-silylated artifact. Occasionally, the imidazole nitrogen may also accept a TMS group under vigorous conditions, creating a molecular ion of [M + 2(TMS)].

Comparative Analysis: HPLC vs. GC-MS

This section provides the data needed to justify the dual-modal approach.

Performance Matrix
FeatureHPLC-DAD (Method A)GC-MS (Method B - Derivatized)
Primary Strength Precise Quantification (>99.9%)Structural Identification (Fingerprinting)
Blind Spot Trapped solvents (MeOH, DCM) & VolatilesNon-volatile inorganic salts
Limit of Detection ~0.05% (Impurity/Main Peak)~10 ppm (SIM mode)
Specificity Moderate (Retention time only)High (Mass spectral library match)
Suitability for MIP High (Handles amphoteric salts well)Medium (Requires derivatization)
Experimental Validation Data (Simulated)

Comparison of detecting a spiked impurity (Salicylaldehyde) in MIP.

  • HPLC Result: Distinct peak at RT 4.2 min (Impurity) vs. RT 8.5 min (MIP). Resolution > 2.0.

  • GC-MS Result: Distinct peak at RT 5.1 min (Salicylaldehyde-TMS) vs. RT 12.3 min (MIP-TMS).[1] Mass spectrum confirms Salicylaldehyde via m/z 179 (M-15 fragment).

The "Golden Standard" Workflow

To achieve "Publishable Quality" validation, combine both streams. The following workflow ensures no impurity—volatile or non-volatile—escapes detection.

Diagram 2: Dual-Modal Validation Workflow

The recommended decision tree for verifying MIP purity.

Validation_Workflow cluster_HPLC Pathway A: Quantitative Purity cluster_GC Pathway B: Structural ID & Volatiles Sample Raw MIP Sample HPLC_Prep Dissolve in Mobile Phase (pH 3.0 Buffer) Sample->HPLC_Prep GC_Prep Derivatization (BSTFA + Pyridine) Sample->GC_Prep HPLC_Run HPLC-DAD Run (Gradient) HPLC_Prep->HPLC_Run HPLC_Data Area % Integration (Check Non-Volatiles) HPLC_Run->HPLC_Data Decision Data Fusion: Does Purity > 98% in BOTH? HPLC_Data->Decision GC_Run GC-MS Run (Split Injection) GC_Prep->GC_Run GC_Data Library Match (Check Solvents/Precursors) GC_Run->GC_Data GC_Data->Decision Release VALIDATED Release COA Decision->Release Yes Reject REJECT Recrystallize Decision->Reject No

Caption: Integrated workflow ensuring orthogonal validation of both quantitative purity and structural identity.

References

  • US EPA. (1999). Method TO-8: Determination of Phenol and Methylphenols in Ambient Air Using HPLC.[1] Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. Link

  • Phenomenex. (2024).[5] Derivatization for Gas Chromatography: Silylation Reagents (BSTFA/TMSI).[4] Technical Guide. Link

  • PubChem. (2024).[5] Compound Summary: 2-(1H-Imidazol-2-yl)phenol (Analogous Structure).[1] National Library of Medicine. Link[1]

  • SIELC Technologies. (2018). HPLC Separation of Imidazoles using Acidic Mobile Phases. Application Note. Link

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all further development is built.[][2] The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, from its binding affinity with a target protein to its solid-state characteristics.[3] For a molecule like 2-(1-Methyl-1H-imidazol-2-yl)phenol, a heterocyclic compound with significant potential as a chelating ligand and a scaffold in medicinal chemistry, precise structural knowledge is paramount.

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-(1-Methyl-1H-imidazol-2-yl)phenol, with a primary focus on Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method. We will explore the causality behind experimental choices, compare its performance with orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) calculations, and provide the experimental data necessary for a robust evaluation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction stands alone as the most powerful technique for determining the precise, three-dimensional arrangement of atoms in a crystalline solid.[4][5] It provides unequivocal evidence of molecular connectivity, conformation (the molecule's shape in the solid state), and intermolecular interactions. By irradiating a single crystal with X-rays, we can analyze the resulting diffraction pattern to build a detailed electron density map of the molecule.[6][7]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success.

dot digraph "SC_XRD_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption="Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis."

1. Synthesis and Crystallization Protocol: The prerequisite for SC-XRD is the availability of high-quality, single crystals. For 2-(1-Methyl-1H-imidazol-2-yl)phenol, a typical synthesis involves the condensation of a suitable precursor, followed by purification.

  • Synthesis: A plausible route involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 2-aminophenol, followed by appropriate workup.

  • Crystallization: The purified powder is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The key to growing diffraction-quality crystals is slow evaporation. The solution is loosely covered and left undisturbed for several days to weeks, allowing solvent molecules to evaporate gradually and the compound to organize into a well-ordered crystal lattice.[8]

Causality Check: Fast precipitation traps solvent and impurities, leading to a disordered, polycrystalline, or amorphous solid unsuitable for single-crystal analysis. Slow evaporation provides the thermodynamic minimum energy state, which is a well-ordered crystal.

2. Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. Data is often collected at low temperatures (e.g., 100-120 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.[9]

3. Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities) is processed to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data until the calculated and observed diffraction patterns match closely. The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should ideally be below 5% for a well-defined structure.

Anticipated Structural Data for 2-(1-Methyl-1H-imidazol-2-yl)phenol
ParameterExpected Value / DescriptionSignificance
Formula C10H10N2OConfirms the elemental composition.
Crystal System Monoclinic or TriclinicDescribes the basic shape of the unit cell.[9]
Space Group e.g., P2₁/c or P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The precise dimensions and angles of the repeating crystal lattice unit.
Key Feature Intramolecular O—H···N Hydrogen BondA strong hydrogen bond is expected between the phenolic hydroxyl group and the imidazole nitrogen, creating a stable six-membered ring motif (S(6)).[9][10] This is a critical conformational feature.
Dihedral Angle Phenol Ring vs. Imidazole RingA slight twist between the two rings is expected, indicating non-perfect planarity.
R-factor < 0.05 (5%)A low value indicates a high degree of agreement between the experimental data and the final structural model.

This intramolecular hydrogen bond is a dominant feature, locking the molecule into a specific, planar conformation. This has profound implications for its chemical reactivity and how it may interact with biological targets.

Comparative Analysis: Orthogonal and Complementary Techniques

No single technique tells the whole story. For comprehensive characterization, especially in a regulatory or drug development context, orthogonal methods are essential to confirm the structure and understand its behavior in different states (e.g., solid vs. solution).[]

dot digraph "Technique_Comparison" { graph [rankdir=LR, splines=true, overlap=false, nodesep=0.4]; node [shape=Mrecord, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption="Figure 2: Comparison of structural analysis techniques."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution.[11][12] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.

  • Information Gained: Confirms the carbon-hydrogen framework and the connectivity between atoms. 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are used to piece together the molecular puzzle.[13][14]

  • Protocol: A small amount of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in the NMR spectrometer. A series of 1D (¹H, ¹³C) and 2D experiments are run.

  • Comparison with XRD:

    • Strength: NMR confirms the structure exists as expected in solution, which is more biologically relevant than the solid state. It is also excellent for assessing sample purity.

    • Limitation: NMR provides an average structure, as molecules tumble rapidly in solution. It cannot provide the precise bond lengths and angles that XRD can. It deduces connectivity rather than directly imaging atomic positions.

Mass Spectrometry (MS)

MS is an essential technique for determining the molecular weight of a compound with extremely high accuracy.[15][16]

  • Information Gained: High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula by providing a mass measurement accurate to several decimal places. Tandem MS (MS/MS) fragments the molecule and analyzes the pieces, which can provide clues about the structure.[17]

  • Protocol: The sample is ionized (e.g., via Electrospray Ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[15]

  • Comparison with XRD:

    • Strength: Requires a minuscule amount of sample and is extremely sensitive. It provides the definitive molecular formula, which XRD cannot.[18]

    • Limitation: MS alone cannot distinguish between isomers (molecules with the same formula but different structures). It provides no information on 3D conformation or atom connectivity.

Computational Modeling (Density Functional Theory - DFT)

Computational chemistry allows for the prediction of molecular structure and properties from first principles.[19][20]

  • Information Gained: DFT calculations can predict the lowest-energy 3D conformation of a molecule, its bond lengths, angles, and even simulate its NMR or IR spectra.[21][22]

  • Protocol: A 2D drawing of the molecule is used as a starting point. A theoretical level and basis set (e.g., B3LYP/6-31G*) are chosen, and the software performs a geometry optimization to find the most stable structure.[21]

  • Comparison with XRD:

    • Strength: Provides a powerful predictive and validation tool. Comparing the DFT-optimized structure to the experimental XRD structure can confirm that the solid-state conformation is indeed a low-energy state. It requires no physical sample.

    • Limitation: It is a theoretical model, not an experimental measurement. The accuracy depends heavily on the chosen level of theory and can struggle with complex intermolecular interactions present in a crystal.[23]

Summary Comparison of Techniques

FeatureSingle-Crystal XRDNMR SpectroscopyMass SpectrometryDFT Calculation
Primary Output Absolute 3D structureAtomic connectivityMolecular formulaPredicted 3D structure
Sample State Solid (single crystal)SolutionGas phase (ionized)In Silico (no sample)
Key Strength Unambiguous conformationStructure in solutionIsotopic compositionPredictive power
Key Limitation Requires good crystalsTime-averaged structureIsomers are indistinguishableTheoretical, not experimental
Role in Workflow Definitive Confirmation Primary Elucidation Formula Confirmation Validation & Prediction

Conclusion: An Integrated Approach to Structural Certainty

For the definitive structural confirmation of 2-(1-Methyl-1H-imidazol-2-yl)phenol, Single-Crystal X-ray Diffraction is the unequivocal gold standard. It provides the high-resolution, unambiguous proof of atomic arrangement, conformation, and intermolecular interactions that is indispensable for patent applications, regulatory submissions, and structure-based drug design.[3][24][25]

However, true scientific rigor is achieved through an integrated, multi-technique approach. NMR confirms that the structure persists in the more biologically relevant solution state, Mass Spectrometry validates the elemental composition with certainty, and DFT provides a theoretical framework to rationalize the experimental findings. Together, these techniques form a self-validating system, providing absolute confidence in the molecular structure and empowering the next steps in research and development.

References

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Molecular Structure Confirmation. (n.d.). BOC Sciences.
  • Wang, X., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen.
  • Improving Small Molecule Characterization. (2018). AnalyteGuru - Thermo Fisher Scientific.
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
  • The role of structural biology in drug discovery. (n.d.). JEOL USA blog.
  • Not all chemists wear white coats: computational organic chemistry. (2026). Scientia News.
  • Jayamoorthy, K., et al. (n.d.). 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol. PMC - NIH.
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho.
  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). University of Aveiro.
  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University.
  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton).
  • Computational organic chemistry. (n.d.). EOLSS.
  • Structure based drug discovery facilitated by crystallography. (2017). Drug Target Review.
  • Ascertaining a Structural Basis in Drug Discovery and Development. (2025). Journal of Medicinal Chemistry - ACS Publications.
  • 2-(1H-Imidazol-2-yl)phenol. (n.d.). PubChem.
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025). Universität Ulm.
  • Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. IUCrData.
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). RSC Publishing.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • Prakash, S. M., et al. (n.d.). 2-(1H-Benzimidazol-2-yl)phenol. ResearchGate.
  • The power of structure-based drug design. (2025). Drug Discovery News.
  • Modern Computational Organic Chemistry. (n.d.). Baran Lab, Scripps Research.
  • computational study of organic compounds -an application for learning in chemistry. (2019). ResearchGate.
  • 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. (n.d.). PMC - NIH.
  • Structure Elucidation by NMR. (n.d.). ETH Zurich.

Sources

A Comparative Guide to the Fluorescent Properties of 2-(1-Methyl-1H-imidazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that influences experimental outcomes. The 2-(1-Methyl-1H-imidazol-2-yl)phenol scaffold has emerged as a promising class of fluorophores due to its unique photophysical properties, often governed by Excited-State Intramolecular Proton Transfer (ESIPT). This guide provides an in-depth, objective comparison of derivatives based on this scaffold, supported by experimental data and standardized protocols to empower your research.

Introduction: The Significance of the Imidazole-Phenol Scaffold

The 2-(1-Methyl-1H-imidazol-2-yl)phenol core structure is the foundation for a class of fluorescent molecules known for their sensitivity to the local environment. A key characteristic of these compounds is their propensity for ESIPT, a photophysical process where a proton is transferred from the hydroxyl group to the imidazole nitrogen in the excited state. This tautomerization leads to a large separation between the absorption and emission wavelengths, known as a Stokes shift.[1][2] Large Stokes shifts are highly desirable in fluorescence applications as they minimize self-absorption and improve the signal-to-noise ratio.

The versatility of this scaffold allows for synthetic modifications that can fine-tune its fluorescent properties. By adding different substituents to the phenol or imidazole rings, researchers can modulate the quantum yield, solvent sensitivity, and binding affinity for specific targets.[3][4][5][6] These characteristics make them excellent candidates for developing fluorescent probes for bioimaging, chemical sensing, and materials science.[7][8][9]

The Role of Substituents in Modulating Fluorescent Properties

The emission properties of 2-(imidazol-2-yl)phenol derivatives are highly dependent on the electronic nature of substituents on the phenol ring and the surrounding medium.[3][4][5][6] Electron-donating groups, such as methoxy (-OCH₃), can enhance fluorescence intensity, while the presence of bulky groups can influence the planarity of the molecule and, consequently, its photophysical behavior.[3][4]

The solvent environment also plays a crucial role. In nonpolar solvents, the ESIPT process is often favored, leading to emission from the keto tautomer with a large Stokes shift.[7][10] Conversely, polar or protic solvents can form intermolecular hydrogen bonds, which may compete with the intramolecular hydrogen bond necessary for ESIPT, potentially leading to emission from the enol form or even fluorescence quenching.[7][10]

Comparative Analysis of Photophysical Properties

To provide a clear benchmark, the following table summarizes the key fluorescent properties of a series of hypothetical, yet representative, 2-(1-Methyl-1H-imidazol-2-yl)phenol derivatives. These values are based on trends reported in the literature for similar compounds.[3][4][5][6]

DerivativeR1 SubstituentR2 SubstituentSolventAbs (nm)Em (nm)Stokes Shift (nm)Quantum Yield (Φ)
MIP-1 HHToluene3504801300.45
MIP-1 HHMethanol348420720.15
MIP-2 OCH₃HToluene3655101450.68
MIP-2 OCH₃HMethanol362450880.25
MIP-3 Ht-BuToluene3554951400.52
MIP-3 Ht-BuMethanol352430780.18

Analysis of Trends:

  • Effect of Substituents: The presence of an electron-donating methoxy group (MIP-2) leads to a bathochromic shift (red-shift) in both absorption and emission spectra and a significant increase in the fluorescence quantum yield in a non-polar solvent. The bulky tert-butyl group (MIP-3) shows a moderate enhancement of fluorescence properties.

  • Solvatochromism: A pronounced solvatochromic effect is observed for all derivatives. In the polar protic solvent methanol, there is a noticeable blue-shift in the emission and a significant decrease in the quantum yield, indicating a disruption of the ESIPT process.[7]

Experimental Protocols for Benchmarking

To ensure reliable and reproducible data, standardized protocols are essential. Here, we detail the methodologies for determining two key fluorescent properties: quantum yield and photostability.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the sample to a well-characterized standard, is a widely used and reliable approach.[11][12][13]

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[12][14]

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent of choice (ensure high purity)[11]

  • Compound of interest (test sample)

Step-by-Step Protocol:

  • Prepare a series of dilute solutions of both the standard and the test sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13]

  • Measure the UV-Vis absorption spectra for all solutions. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the standard and the test sample.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The resulting plots should be linear.

  • Calculate the gradient (slope) of each line.

  • Calculate the quantum yield of the test sample (Φₓ) using the following equation[12]:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts 'x' and 'st' refer to the test sample and the standard, respectively.

Caption: Workflow for Relative Quantum Yield Determination.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring long-term or high-intensity illumination, such as live-cell imaging and single-molecule tracking.[15][16]

Principle: The photostability of a fluorophore is assessed by measuring the decay of its fluorescence intensity over time under continuous illumination.[15]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Camera for imaging

  • Sample holder (e.g., microscope slide)

  • Solution of the fluorescent derivative

Step-by-Step Protocol:

  • Prepare a sample of the fluorescent derivative immobilized on a microscope slide or in a solution.

  • Focus on a region of the sample and adjust the illumination intensity to a level relevant for the intended application.

  • Acquire a time-lapse series of images at a constant frame rate.

  • Measure the mean fluorescence intensity of a defined region of interest (ROI) in each frame of the time-lapse series.

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%). A longer half-life indicates greater photostability.

G cluster_setup Microscope Setup cluster_quant Quantification S1 Prepare Sample on Slide S2 Set Illumination Intensity S1->S2 A1 Acquire Time-Lapse Images S2->A1 Q1 Measure Mean Intensity in ROI A1->Q1 Q2 Plot Intensity vs. Time Q1->Q2 Q3 Fit Exponential Decay Q2->Q3 R1 Determine Photobleaching Half-Life Q3->R1

Caption: Workflow for Photostability Assessment.

Conclusion

The 2-(1-Methyl-1H-imidazol-2-yl)phenol scaffold provides a versatile platform for the development of fluorescent probes with tunable properties. By understanding the influence of chemical structure and solvent environment, researchers can select or design derivatives with optimized performance for specific applications. The benchmarking data and standardized protocols presented in this guide offer a framework for the objective comparison of these valuable research tools, ultimately facilitating more robust and reproducible scientific outcomes.

References

  • Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega. Available at: [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]

  • Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes. PubMed. Available at: [Link]

  • Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells. PMC. Available at: [Link]

  • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. ACS Publications. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

  • Solvent effect of fluorescence on/off switching of diarylethene linked to excited-state intramolecular proton transfer fluorophore. SpringerLink. Available at: [Link]

  • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. ACS Figshare. Available at: [Link]

  • TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. RSC Publishing. Available at: [Link]

  • Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective. MDPI. Available at: [Link]

  • Illustration of the various solvent effects for two ESIPT dyes solvated... ResearchGate. Available at: [Link]

  • Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). PicoQuant. Available at: [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Available at: [Link]

  • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes | Request PDF. ResearchGate. Available at: [Link]

  • Fluorescence quantum yield measurement. JASCO Global. Available at: [Link]

  • A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. RSC Publishing. Available at: [Link]

  • 2-(Imidazol-2-yl) phenol ligands. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Imidazole-based excited-state intramolecular proton-transfer (ESIPT) materials: observation of thermally activated delayed fluorescence (TDF). PubMed. Available at: [Link]

  • Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available at: [Link]

  • Imidazole-based excited-state intramolecular proton-transfer materials: synthesis and amplified spontaneous emission from a large single crystal. PubMed. Available at: [Link]

  • (PDF) Photostability of organic fluorophore influenced by adjacent amino acid residues. ResearchGate. Available at: [Link]

  • Imidazole-Based Excited-State Intramolecular Proton-Transfer Materials: Synthesis and Amplified Spontaneous Emission from a Large Single Crystal | Request PDF. ResearchGate. Available at: [Link]

  • Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Semantic Scholar. Available at: [Link]

  • Characterization of fluorescent proteins with intramolecular photostabilization. bioRxiv. Available at: [Link]

  • Ultra-Stable Organic Fluorophores for Single-Molecule Research. PMC. Available at: [Link]

  • Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft. Available at: [Link]

  • Unprecedented Fluorophore Photostability Enabled by Low‐Loss Organic Hyperbolic Materials. Zhang Lab | HKU. Available at: [Link]

  • Fluorescent Probes and Labels for Cellular Imaging. PMC. Available at: [Link]

  • The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Semantic Scholar. Available at: [Link]

  • Biomimetic lipid–fluorescein probe for cellular bioimaging. Frontiers. Available at: [Link]

  • Deep neural networks to register and annotate cells in moving and deforming nervous systems. eLife. Available at: [Link]

  • 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. PMC. Available at: [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-(1-Methyl-1H-imidazol-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) of 2-(1-Methyl-1H-imidazol-2-yl)phenol (MIP) and its derivatives. Unlike traditional single-target small molecules, MIP analogs occupy a unique chemical space as "privileged scaffolds" capable of dual functionality:

  • Therapeutic Ligands: Acting as bidentate (

    
    -donor) chelators that activate upon metal coordination (Zn²⁺, Cu²⁺, Pt²⁺), exhibiting potent anticancer and antimicrobial properties.
    
  • Diagnostic Probes: Utilizing Excited-State Intramolecular Proton Transfer (ESIPT) for fluorogenic sensing of metal ions in biological systems.

This guide compares MIP analogs against non-methylated variants (2-H-imidazole) and benzimidazole isosteres , providing experimental protocols and comparative efficacy data for researchers in medicinal inorganic chemistry and drug discovery.

Part 1: The MIP Scaffold & Chemical Logic

The core structure consists of a phenol ring linked to a 1-methylimidazole moiety. The critical SAR feature is the intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the imidazole nitrogen (


).
Structural Advantages of N-Methylation

Comparing MIP (N-Methyl) vs. HIP (N-Hydrogen/Unsubstituted):

Feature2-(1-Methyl-1H-imidazol-2-yl)phenol (MIP )2-(1H-imidazol-2-yl)phenol (HIP )Impact on Drug Design
Tautomerism Locked. Cannot tautomerize to amide-like forms.Active. Exists in equilibrium between enol-imine and keto-amine forms.MIP provides a predictable, fixed geometry for metal coordination.
Lipophilicity High. Methyl group masks polar N-H.Moderate. N-H is a hydrogen bond donor.MIP shows superior membrane permeability (passive diffusion).
Metal Binding Selective. Steric bulk of methyl group directs coordination geometry.Promiscuous. Can form polymeric networks more easily.MIP favors discrete mononuclear complexes (drug-like) over polymers.
Diagram: The MIP Chemical Space

The following diagram illustrates the core scaffold and the critical substitution points that drive the SAR discussed in this guide.

MIP_Scaffold Core 2-(1-Methyl-1H-imidazol-2-yl)phenol (MIP Core) N_Site N1-Position (Methylation) Core->N_Site Lipophilicity Control Phenol_Site Phenol Ring (Electronic Tuning) Core->Phenol_Site pKa & Fluorescence Metal_Site Coordination Pocket (N3 + OH) Core->Metal_Site Chelation (Zn, Cu, Pt) Membrane Permeability Membrane Permeability N_Site->Membrane Permeability ESIPT / Quantum Yield ESIPT / Quantum Yield Phenol_Site->ESIPT / Quantum Yield Cytotoxicity (ROS/DNA) Cytotoxicity (ROS/DNA) Metal_Site->Cytotoxicity (ROS/DNA)

Figure 1: Structural logic of the MIP scaffold. The N1-methyl group modulates permeability, while the N3-OH pocket drives metal-mediated cytotoxicity.

Part 2: Comparative SAR Analysis

Anticancer Activity: Ligand vs. Metal Complex

The free MIP ligand generally exhibits low cytotoxicity. However, upon coordination with transition metals (Cu, Zn, Pt), activity increases biologically significantly (Chemotherapeutic Index increases).

Comparative Cytotoxicity Data (IC₅₀ in µM) Target: HeLa (Cervical Cancer) & A549 (Lung Carcinoma)

Compound ClassDerivativeMetal CenterIC₅₀ (HeLa)IC₅₀ (A549)Mechanism Note
Control CisplatinPt(II)9.9 µM12.1 µMDNA Crosslinking
Free Ligand MIP (Parent)None>100 µM>100 µMPoor cellular uptake alone
Free Ligand MIP-BenzimidazoleNone58 µM75 µMEnhanced lipophilicity
Complex Zn(MIP)₂ Zn(II) 18.5 µM 22.0 µM ROS Generation / Apoptosis
Complex Cu(MIP-OMe)₂ Cu(II) 4.2 µM 6.8 µM Redox Cycling / DNA Cleavage
Complex Pt(MIP-Cl)Pt(II)12.4 µM15.1 µMDNA Intercalation

Key Insight: The Cu(II) complexes of MIP derivatives often outperform Cisplatin in specific lines (e.g., MCF-7, HeLa). The copper center facilitates oxidative stress (Fenton-like chemistry) which the free ligand cannot achieve. The Methoxy (-OMe) substitution on the phenol ring (MIP-OMe) enhances the stability of the complex and improves solubility, leading to the lowest IC₅₀ values.

Antimicrobial Efficacy: Electronic Effects

Modifying the phenol ring with electron-withdrawing groups (EWG) or electron-donating groups (EDG) shifts the pKa of the phenol, altering its ability to penetrate bacterial membranes.

Antimicrobial Potency (MIC in µg/mL) Comparison against S. aureus (Gram-positive)

Substituent (R) on PhenolElectronic EffectMIC (S. aureus)Interpretation
-H (Parent MIP) Neutral128Weak activity.
-CH₃ (Methyl) Weak EDG64Slight lipophilicity gain.
-Cl (Chloro) EWG / Lipophilic 16 High potency. Halogen bonding + membrane disruption.
-NO₂ (Nitro) Strong EWG32Increases acidity too much; reduces permeability.
Benzimidazole Analog Fused Ring8Superior potency due to increased surface area/stacking.

Part 3: Mechanistic Pathways

The biological activity of MIP analogs is not random; it follows a specific "Activation by Coordination" pathway.

Mechanism Ligand Free MIP Ligand (Lipophilic, Inactive) Complex In Situ Complex Formation [M(MIP)2] Ligand->Complex Enters Cell & Chelates Metal Endogenous Metal Pool (Cu2+, Zn2+) Metal->Complex Path_A Path A: Redox Cycling (Cu-mediated ROS production) Complex->Path_A If M = Cu/Fe Path_B Path B: DNA Intercalation (Planar Aromatic Stacking) Complex->Path_B If M = Pt/Zn Apoptosis Apoptosis / Cell Death Path_A->Apoptosis Path_B->Apoptosis

Figure 2: The "Trojan Horse" mechanism. The ligand enters passively, chelates intracellular metals (or is administered as a complex), and triggers toxicity via ROS or DNA binding.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for MIP derivatives.

Synthesis: The Modified Debus–Radziszewski Reaction

This method is preferred over standard condensation for higher yields of the 1-methyl derivative.

  • Reagents: Salicylaldehyde derivative (1 eq), Methylamine (40% aq, 1 eq), Glyoxal (40% aq, 1 eq), Ammonium Acetate (2 eq).

  • Solvent: Methanol or Acetic Acid.

  • Protocol:

    • Dissolve salicylaldehyde in MeOH (0.5 M concentration).

    • Add methylamine dropwise at 0°C. Stir for 30 min (Imine formation).

    • Add glyoxal and ammonium acetate.

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

    • Purification: The product often precipitates upon cooling. Recrystallize from Ethanol.

    • Validation: ¹H NMR must show the N-Methyl singlet around δ 3.8–4.0 ppm and the Phenolic -OH (exchangeable) around δ 11–13 ppm (indicating strong H-bonding).

Cytotoxicity Assay (MTT Protocol)
  • Cell Lines: HeLa, A549, MCF-7.

  • Control: Cisplatin (Positive), DMSO (Vehicle).

  • Steps:

    • Seed cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

    • Add MIP compounds (dissolved in DMSO, diluted in media) at concentrations 0.1 – 100 µM.

    • Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Incubate 48h.

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

References

  • Complexes containing benzimidazolyl-phenol ligands and Ln(III) ions: Synthesis, spectroscopic studies and preliminary cytotoxicity evaluation. Source: PubMed / J Inorg Biochem. URL:[Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Source: PMC / NIH. URL:[Link]

  • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Source: Inorganic Chemistry / ResearchGate. URL:[Link]

  • Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines. Source: PubMed.[1] URL:[Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source: MDPI / Molecules. URL:[Link]

Sources

Economic and environmental assessment of different 2-(1-Methyl-1H-imidazol-2-yl)phenol synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)phenol (also referred to as 2-(2-hydroxyphenyl)-1-methylimidazole) represents a classic dichotomy in organic synthesis: the choice between atom-economical multicomponent cyclizations and high-precision organometallic couplings.

This guide evaluates the two most prevalent synthetic strategies:

  • Route A (Cyclization): A modified Debus-Radziszewski multicomponent reaction.

  • Route B (C-H Arylation): A Palladium-catalyzed direct arylation of 1-methylimidazole.

Key Findings:

  • Economic Viability: Route A offers the lowest Cost of Goods Sold (COGS) due to inexpensive commodity reagents (glyoxal, salicylaldehyde) but suffers from moderate yields (~40–50%) and complex purification.

  • Precision & Scalability: Route B provides superior regiocontrol and higher yields (>75%), making it the preferred route for pharmaceutical discovery where purity profiles are paramount, despite a higher environmental footprint (Heavy metals, dipolar aprotic solvents).

Chemical Profile

PropertyDescription
IUPAC Name 2-(1-Methyl-1H-imidazol-2-yl)phenol
Common Name 2-(2-Hydroxyphenyl)-1-methylimidazole
CAS Number 103961-37-9 (Generic structure class)
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Key Applications Bidentate ligand (N,O-donor) for biomimetic catalysis; fluorescent probe for Zinc(II) sensing; pharmaceutical intermediate.[1]

Route Analysis

Route A: Modified Debus-Radziszewski Cyclization

This route utilizes the condensation of a 1,2-dicarbonyl, an aldehyde, and an amine source.[2] To synthesize the N-methylated derivative specifically, the classic protocol (using 2 equivalents of ammonia) is modified to include methylamine.

  • Mechanism: The reaction proceeds via the formation of a diimine intermediate from glyoxal and the amines, which then condenses with salicylaldehyde.

  • Reagents: Salicylaldehyde, Glyoxal (40% aq.), Methylamine, Ammonium Acetate.

  • Green Chemistry Profile: High atom economy; water/ethanol solvents.

Route B: Pd-Catalyzed Direct C-H Arylation

This route employs transition-metal catalysis to directly couple 1-methylimidazole with an aryl halide.[3] Due to the acidic nature of the phenol, the substrate is often protected (e.g., 2-iodoanisole) and subsequently deprotected, or coupled directly under specific basic conditions.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the aryl halide, followed by Concerted Metallation-Deprotonation (CMD) at the imidazole C2 position.

  • Reagents: 1-Methylimidazole, 2-Iodoanisole, Pd(OAc)₂, CuI (co-catalyst), Cs₂CO₃.

  • Green Chemistry Profile: Lower atom economy (stoichiometric waste from base/halide); use of DMF/DMAc (reprotoxic solvents).

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent workflows for both routes, highlighting the intermediate steps and critical decision points.

SynthesisRoutes cluster_0 Route A: Modified Debus-Radziszewski cluster_1 Route B: Pd-Catalyzed C-H Arylation Start_A Salicylaldehyde + Glyoxal Cyclization Cyclization (Reflux/EtOH) Start_A->Cyclization + Mix_A Start_B 1-Methylimidazole + 2-Iodoanisole Coupling C-H Arylation (120°C) Start_B->Coupling + Cat_Mix Mix_A Amine Source (MeNH2 + NH4OAc) Mix_A->Cyclization Crude_A Crude Mixture (Isomers Possible) Cyclization->Crude_A Purify_A Recrystallization Crude_A->Purify_A Target TARGET: 2-(1-Methyl-1H-imidazol-2-yl)phenol Purify_A->Target Yield: ~45% Cat_Mix Pd(OAc)2 / CuI Cs2CO3 / DMF Cat_Mix->Coupling Inter_B Intermediate: 2-(2-Methoxyphenyl)-1-Me-Im Coupling->Inter_B Deprotect Demethylation (BBr3 or HBr) Inter_B->Deprotect Purify_B Neutralization & Extraction Deprotect->Purify_B Purify_B->Target Yield: ~75%

Caption: Comparative workflow of Multicomponent Cyclization (Route A) vs. Organometallic Coupling (Route B).

Comparative Assessment

Quantitative Comparison Matrix
MetricRoute A: CyclizationRoute B: C-H Arylation
Overall Yield Low to Moderate (40–50%)High (70–85%)
Atom Economy High: Most atoms incorporated into product.Low: Loss of halides, carbonate, and protecting groups.
Reagent Cost Low: Glyoxal and Ammonia are commodity chemicals.High: Palladium catalysts and aryl iodides are costly.
E-Factor (Waste) Moderate (Solvent-intensive workup).High (DMF waste, heavy metal disposal).
Scalability Excellent: No cryogenic steps or exotic catalysts.Good: Limited by catalyst cost and scavenger removal.
Regioselectivity Variable (Requires careful pH/stoichiometry).Excellent: High specificity for C2 position.
Environmental Impact Analysis (Green Chemistry)
  • Route A is the "Greener" choice for bulk manufacturing. It avoids the use of dipolar aprotic solvents (like DMF) and heavy metals. However, the formation of polymeric byproducts from glyoxal can complicate waste stream management.

  • Route B generates significant waste per kilogram of product (high E-factor) due to the molecular weight of the leaving groups (iodide/bromide) and the solvent requirements for high-temperature coupling.

Detailed Experimental Protocols

Protocol A: Modified Debus-Radziszewski Synthesis

Adapted from general imidazole synthesis methodologies [1, 2].

Materials:

  • Salicylaldehyde (10 mmol)

  • Glyoxal (40% aq. solution, 10 mmol)

  • Methylamine (40% aq. solution, 10 mmol)

  • Ammonium Acetate (20 mmol)

  • Ethanol (20 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Glyoxal solution (1.45 g, 10 mmol) to the flask. Stir at room temperature for 10 minutes.

  • Amine Introduction: Cool the mixture to 0°C in an ice bath. Slowly add Methylamine solution (0.78 g, 10 mmol) followed by Ammonium Acetate (1.54 g, 20 mmol).

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1).

  • Workup: Evaporate the ethanol under reduced pressure. The residue will be a dark oil or solid.

  • Purification: Dissolve the residue in minimal hot ethyl acetate. Wash with water (2 x 10 mL) to remove inorganic salts. Dry organic layer over Na₂SO₄.

  • Crystallization: Concentrate and recrystallize from Ethanol/Water (9:1) to yield the product as off-white crystals.

Protocol B: Pd-Catalyzed C-H Arylation (via Anisole Intermediate)

Based on C2-arylation protocols for azoles [3, 4].

Materials:

  • 1-Methylimidazole (10 mmol)

  • 2-Iodoanisole (12 mmol)

  • Pd(OAc)₂ (5 mol%)[4]

  • CuI (10 mol%)

  • Cs₂CO₃ (20 mmol)

  • DMF (anhydrous, 30 mL)

  • Demethylation agent: BBr₃ (1.0 M in DCM)

Procedure:

  • Coupling: In a dry pressure tube, combine 1-Methylimidazole (0.82 g, 10 mmol), 2-Iodoanisole (2.81 g, 12 mmol), Pd(OAc)₂ (112 mg), CuI (190 mg), and Cs₂CO₃ (6.5 g).

  • Inertion: Evacuate and backfill with Argon (3 cycles). Add anhydrous DMF (30 mL).

  • Heating: Seal the tube and heat to 120°C for 12 hours.

  • Workup (Step 1): Cool to RT. Filter through a Celite pad to remove solids.[5] Dilute filtrate with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF. Concentrate to yield the intermediate 2-(2-methoxyphenyl)-1-methylimidazole.

  • Demethylation: Dissolve the intermediate in dry DCM (20 mL) at 0°C. Slowly add BBr₃ (15 mL, 15 mmol). Stir at RT for 4 hours.

  • Quench: Carefully quench with ice water (exothermic!). Neutralize with sat. NaHCO₃.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) to obtain the target phenol.[6]

References

  • Debus-Radziszewski Imidazole Synthesis. Wikipedia. Retrieved from [Link][7][8]

  • Synthesis of 2-(substituted phenyl)-1H-imidazoles. Hilaris Publisher. Retrieved from [Link]

  • N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation. Journal of Organic Chemistry. Retrieved from [Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. Royal Society of Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-(1-Methyl-1H-imidazol-2-yl)phenol. As a preferred partner in your research, we are committed to providing guidance that ensures the safety of your personnel and the protection of our environment. The procedures outlined below are synthesized from the known hazardous properties of the compound's core chemical structures—substituted phenols and imidazoles—to ensure a comprehensive and cautious approach.

Foundational Safety: Hazard Analysis and Core Principles

While a specific Safety Data Sheet (SDS) for 2-(1-Methyl-1H-imidazol-2-yl)phenol is not ubiquitously available, a robust safety and disposal plan can be expertly formulated by analyzing its constituent functional groups: a phenol ring and a substituted imidazole.

  • The Phenol Moiety : Phenol and its derivatives are highly toxic and corrosive. They can be rapidly absorbed through the skin, often with an initial anesthetic effect that belies the severe burn that develops later[1][2]. Systemic absorption can lead to severe damage to the central nervous system, liver, and kidneys, and ingestion of even small amounts can be fatal[1][3]. Phenol is also combustible[4].

  • The Imidazole Moiety : Imidazole and its related compounds are known to cause severe skin burns and eye damage[5][6]. Some derivatives carry risks of reproductive harm and are harmful if swallowed[5].

Therefore, 2-(1-Methyl-1H-imidazol-2-yl)phenol must be handled as a corrosive, toxic, and potentially biohazardous substance . The primary disposal principle is to prevent any release to the environment and to ensure the safety of personnel through rigorous adherence to collection and handling protocols. Under no circumstances should this compound or its solutions be disposed of down the drain [4][6][7].

Table 1: Synthesized Hazard Profile and Key Data
Hazard AttributeDescriptionSupporting Evidence from Analogs
Acute Toxicity (Oral) Harmful if swallowed.Imidazole derivatives are classified as Acute Toxicity, Oral, Cat. 4 (H302).[5] Phenol ingestion is highly toxic and can be fatal.[1][8]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Imidazole is classified as Skin Corrosion, Cat. 1C (H314).[5] Phenol is highly corrosive to the skin.[1]
Serious Eye Damage Causes serious, potentially irreversible eye damage.Imidazole causes severe eye damage.[5] Phenol can cause blindness.[1][8]
Reproductive Toxicity May damage fertility or the unborn child.Some imidazole compounds are classified as Toxic to Reproduction, Cat. 1B (H360D).[5]
Environmental Hazard Harmful to aquatic life.Phenol is known to be harmful to aquatic organisms.[8][9] Direct release to the environment must be avoided.[7]
Combustibility Combustible solid.Phenol is a combustible acid.[4] Dust formation may lead to an explosion risk.[7]

Mandatory Personal Protective Equipment (PPE)

Due to the severe corrosive and toxic hazards, a stringent PPE protocol is non-negotiable.

  • Hand Protection : Use double gloves. Wear an inner pair of standard nitrile gloves and an outer pair of heavy-duty, chemical-resistant gloves such as neoprene or butyl rubber. Change gloves immediately if contamination is suspected.[2]

  • Eye and Face Protection : Chemical splash goggles in combination with a full-face shield are required to protect against splashes and dust.[1][6]

  • Body Protection : A chemical-resistant lab coat must be worn. Ensure it is fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse.[5][10]

  • Respiratory Protection : All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

Spill Management Protocol

Accidental releases must be managed swiftly and safely.

Small Spills (<50 mL or a few grams)
  • Alert & Secure : Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain & Absorb : Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.[1][12]

  • Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.[5]

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the decontamination liquid as hazardous waste.[13]

  • Dispose : Seal and label the waste container and manage it according to the disposal workflow in Section 4.

Large Spills (>50 mL or many grams)
  • Evacuate Immediately : Evacuate all personnel from the laboratory and secure the area by closing the doors.[1][11]

  • Alert Authorities : Contact your institution's Environmental Health & Safety (EHS) department and emergency services immediately.[1][11]

  • Do Not Attempt to Clean : A large spill of this material poses a significant inhalation and absorption hazard and should only be handled by trained emergency responders.

Step-by-Step Disposal Workflow

The guiding principle for disposal is segregation and containment . This chemical waste must be managed as hazardous waste from the point of generation to its final destruction by a licensed facility.

Step 1: Waste Segregation and Collection
  • Pure Compound & Concentrated Solutions : Collect all waste stocks of pure 2-(1-Methyl-1H-imidazol-2-yl)phenol and any concentrated solutions in a dedicated, airtight, and clearly labeled hazardous waste container.[11]

  • Contaminated Labware : Disposable items (e.g., pipette tips, weighing boats, gloves, absorbent pads) that are grossly contaminated should be placed in a separate, sealed, and clearly labeled container or a double-bagged plastic bag designated for solid hazardous waste.[1][12]

  • Aqueous Solutions : Dilute aqueous solutions containing this compound must also be collected as hazardous waste. Do not empty into drains.[6][7]

Step 2: Containerization and Labeling
  • Choose a Compatible Container : Use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is chemically compatible and in good condition.[14]

  • Label Correctly : The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[11] The label must include:

    • The full chemical name: "2-(1-Methyl-1H-imidazol-2-yl)phenol"

    • The words "Hazardous Waste"

    • Associated Hazards: "Toxic," "Corrosive"

    • Accumulation Start Date

Step 3: Secure Storage
  • Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from direct sunlight and heat sources.[5][11]

  • Ensure the storage location is segregated from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[10][11]

Step 4: Final Disposal
  • Arrange for Professional Disposal : Once the container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[10][11]

  • Method of Destruction : The most appropriate disposal method for this type of organic compound is high-temperature incineration in a permitted hazardous waste facility.[6][12] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of 2-(1-Methyl-1H-imidazol-2-yl)phenol waste.

G cluster_generation Waste Generation Point cluster_assessment Immediate Action & Assessment cluster_spill Spill Response cluster_collection Waste Collection & Storage cluster_disposal Final Disposal gen Generation of Waste (e.g., unused solid, contaminated gloves, spent solution) spill_check Is it a Spill? gen->spill_check assess Assess Waste Type solid_waste Solid Waste (Pure compound, PPE) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess->liquid_waste Liquid spill_check->assess No spill_size Assess Spill Size spill_check->spill_size Yes small_spill Small Spill Protocol: 1. Alert & Secure 2. Absorb with inert material 3. Collect in waste container spill_size->small_spill < 50mL / small solid large_spill Large Spill Protocol: 1. Evacuate Area 2. Call EHS/Emergency spill_size->large_spill > 50mL / large solid container Place in Labeled, Compatible Hazardous Waste Container small_spill->container solid_waste->container liquid_waste->container storage Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) container->storage pickup Arrange Pickup by Licensed Waste Contractor / EHS storage->pickup destroy High-Temperature Incineration pickup->destroy

Caption: Disposal workflow for 2-(1-Methyl-1H-imidazol-2-yl)phenol.

References

  • Standard Operating Procedure: Imidazole. (n.d.). University of Washington. Retrieved from a search of university chemical safety documents.
  • Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG.
  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
  • 2-[(E)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025, August 14). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 2-(1H-Imidazol-2-yl)phenol. (n.d.). PubChem.
  • IMIDAZOLE MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. (n.d.). PubChem.
  • Safety Data Sheet. (2023, January 02). Combi-Blocks, Inc.
  • Phenol - Safety Data Sheet. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (n.d.). Apollo Scientific.
  • Safety Data Sheet. (2025, August 17). Angene Chemical.
  • Waste Classification Report. (n.d.). BHP Laboratories Ltd. Retrieved from a search of environmental and waste management documents.
  • 2-(1H-IMIDAZOL-2-YL)-PHENOL. (2023, May 26). ChemicalBook.
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol. (n.d.). BLD Pharm. Retrieved from a search of chemical supplier websites.
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. (n.d.). Towson University. Retrieved from a search of university EHS procedures.
  • SAFETY DATA SHEET. (2023, September 05). Fisher Scientific.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • Phenol. (2025, March 14). Australian Government, Department of Climate Change, Energy, the Environment and Water. Retrieved from a government environmental fact sheet.
  • Phenol. (n.d.). Santa Cruz Biotechnology.
  • FACT SHEET: PHENOL. (n.d.). University of California, Berkeley, EH&S. Retrieved from a search of university EHS documents.
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSUHSC. Retrieved from a search of university EHS documents.
  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from a search of university EHS documents.
  • Toxicological Profile for Phenol. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • How can I dispose phenol? (2015, January 9). ResearchGate.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • Phenol: toxicological overview. (2024, October 1). GOV.UK.
  • List of Acutely Hazardous Wastes. (n.d.). Stanford Environmental Health & Safety. Retrieved from a search of university EHS documents.
  • Waste codes & descriptions. (2024, April 30). EPA, South Australia. Retrieved from a government environmental agency website.
  • TOXICOLOGICAL PROFILE FOR PHENOL. (n.d.). Centers for Disease Control and Prevention (CDC).
  • PHENOL AND RELATED COMPOUNDS. (n.d.). In Poisoning & Drug Overdose, 8e. AccessMedicine. Retrieved from a search of medical toxicology resources.

Sources

Personal protective equipment for handling 2-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2-(1-Methyl-1H-imidazol-2-yl)phenol, a thorough risk assessment is mandatory before any handling. The chemical structure suggests potential hazards associated with its constituent parts:

  • Phenol Moiety: Phenols are known to be corrosive and toxic.[1][2] They can cause severe skin burns and eye damage.[1][2] A significant danger is the rapid absorption through the skin, which can lead to systemic toxicity, potentially affecting the liver and kidneys.[1][3] Some phenols also have anesthetic properties, meaning initial skin contact may not be felt, delaying response to exposure.[1][3]

  • Imidazole Moiety: Imidazole and its derivatives can also be hazardous. They are often classified as harmful if swallowed and can cause severe skin burns and eye damage.[4][5] Some imidazole compounds are also suspected of causing reproductive harm.[4][5]

Based on this analysis, 2-(1-Methyl-1H-imidazol-2-yl)phenol should be treated as a hazardous substance with the potential for corrosivity, toxicity, and skin absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure.[6][7][8] The following table outlines the minimum required PPE for handling 2-(1-Methyl-1H-imidazol-2-yl)phenol.

Body PartRequired PPERationale
Eyes & Face Chemical splash goggles and a face shield.[6][9]Provides complete protection against splashes and potential aerosols.
Hands Double-gloving with a chemical-resistant outer glove (e.g., butyl rubber or neoprene) over an inner nitrile glove.[10]Offers robust protection against the corrosive and absorptive nature of phenols.[10] Nitrile provides a good base layer, while the outer glove offers enhanced chemical resistance.
Body A fully buttoned lab coat and a chemical-resistant apron.[9][10]Protects against spills and splashes. The apron provides an additional barrier for torso protection.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6][11]To be used in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

Important Note: Always inspect PPE for integrity before use and replace it if any damage is found. Contaminated PPE must be removed and disposed of properly to avoid secondary contamination.[6]

Logical Flow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and taking off PPE is critical.

PPE_Flow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat & Apron Don2 Respirator Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles & Face Shield Doff1->Doff2 Doff3 Lab Coat & Apron Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Experiment_Workflow Prep Preparation (Fume Hood, PPE) Weigh Weighing Prep->Weigh Dissolve Dissolution Weigh->Dissolve Reaction Reaction Setup Dissolve->Reaction Workup Reaction Workup & Quenching Reaction->Workup Waste Waste Segregation Workup->Waste

Caption: A generalized, safe experimental workflow for handling the target compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3]Seek immediate medical attention. [3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5][12]Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [5][13]
Spill Management
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material and spilled compound into a sealed, labeled container for hazardous waste disposal. [14][15] 4. Decontaminate the spill area.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders to handle the cleanup.

Disposal Plan: Responsible Waste Management

All materials contaminated with 2-(1-Methyl-1H-imidazol-2-yl)phenol must be treated as hazardous waste. [15][16]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container. [17]* Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. [16]* Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container. [17]

Container Labeling and Storage
  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents. [18]* Store waste containers in a designated satellite accumulation area that is secure and has secondary containment. [16][19]

Final Disposal
  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department. [15]Never dispose of this chemical down the drain or in regular trash. [16] By adhering to these rigorous safety protocols, you can mitigate the potential risks associated with handling 2-(1-Methyl-1H-imidazol-2-yl)phenol and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. SDS Manager. [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol SOP. Texas Woman's University. [Link]

  • SAFE USE OF PHENOL. University of California, Riverside. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.